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  • Product: 3-Fluoro-2-iodopyridine-4-carbonitrile
  • CAS: 1807159-58-5

Core Science & Biosynthesis

Foundational

Synthesis of 3-Fluoro-2-iodopyridine-4-carbonitrile

An In-depth Technical Guide to the Executive Summary & Strategic Analysis The synthesis of 3-Fluoro-2-iodopyridine-4-carbonitrile represents a critical entry point into the design of advanced pharmaceutical scaffolds, pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Executive Summary & Strategic Analysis

The synthesis of 3-Fluoro-2-iodopyridine-4-carbonitrile represents a critical entry point into the design of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and STING agonists. This molecule features a highly functionalized pyridine core with three distinct handles for orthogonal derivatization:

  • C2-Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

  • C4-Nitrile: A versatile precursor for amines, amides, aldehydes, or heterocycles (e.g., triazines, oxadiazoles).[1]

  • C3-Fluorine: Provides metabolic stability and modulation of pKa, while also directing ortho-metallation during synthesis.[1]

This guide prioritizes a Directed Ortho-Lithiation (DoM) strategy as the "Gold Standard" route.[1] Unlike multi-step functional group interconversions (e.g., Sandmeyer reactions), the DoM approach allows for the direct, regioselective installation of iodine onto the commercially available 3-fluoroisonicotinonitrile precursor in a single step.[1]

Retrosynthetic Logic

The retrosynthetic analysis relies on the intrinsic electronic properties of the 3-fluoropyridine ring.

  • Disconnection: C2–I bond.

  • Precursor: 3-Fluoroisonicotinonitrile (3-Fluoro-4-cyanopyridine).

  • Mechanistic Insight: The C2 position is chemically unique.[1] It is flanked by the ring nitrogen and the C3-fluorine atom. The inductive electron-withdrawing effects of both atoms, combined with the ability of the fluorine lone pair and ring nitrogen to coordinate lithium, make the C2 proton significantly more acidic (pKₐ ~26) than the C5 or C6 protons.[1]

  • Regioselectivity: Treatment with a hindered base (LDA) at low temperature exclusively deprotonates C2, forming a stable lithio-species that can be trapped with electrophilic iodine.[1]

Retrosynthesis Target 3-Fluoro-2-iodopyridine-4-carbonitrile (Target) Precursor 3-Fluoroisonicotinonitrile (Commercially Available) Target->Precursor C-H Activation (DoM)

Caption: Retrosynthetic disconnection relying on the Directed Ortho-Lithiation (DoM) logic.

Primary Protocol: Directed Ortho-Lithiation (DoM)

This protocol is designed for high reliability and scalability.[1] It avoids the use of n-Butyllithium (n-BuLi) directly on the nitrile substrate, as n-BuLi can act as a nucleophile attacking the cyano group. Instead, Lithium Diisopropylamide (LDA) is employed as a non-nucleophilic base to ensure exclusive deprotonation.[1]

Reagents & Materials Table
ComponentRoleEquiv.Notes
3-Fluoroisonicotinonitrile Substrate1.0Dried under vacuum before use.
LDA (2.0 M in THF/Heptane) Base1.1 - 1.2Freshly prepared or high-quality commercial source.
Iodine (I₂) Electrophile1.2 - 1.5Dissolved in anhydrous THF.[1]
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free.
Sat. aq. Na₂S₂O₃ Quench-Neutralizes excess iodine.
Step-by-Step Methodology

1. Reactor Setup:

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.[1]

  • Maintain a strict inert atmosphere (N₂ or Ar) throughout the process.[1]

2. Solvation & Cooling:

  • Charge the RBF with 3-Fluoroisonicotinonitrile (1.0 equiv).[1]

  • Add anhydrous THF (concentration ~0.2 M relative to substrate).[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -75 °C or lower before proceeding.

3. Lithiation (Deprotonation):

  • Add LDA solution (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes.[1]

  • Observation: The solution may turn a deep yellow or orange color, indicating the formation of the 2-lithio-3-fluoro-4-cyanopyridine species.

  • Stir at -78 °C for 45–60 minutes . Do not allow the temperature to rise above -70 °C to prevent "dance" reactions (halogen scrambling) or dimerization.[1]

4. Iodination (Electrophilic Quench):

  • Prepare a solution of Iodine (1.3 equiv) in anhydrous THF in a separate dry vessel.

  • Add the Iodine/THF solution dropwise to the lithiated mixture at -78 °C.

  • Observation: The color will transition from orange to dark brown/purple.[1]

  • Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

5. Workup & Isolation:

  • Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution.[1] Stir vigorously until the dark iodine color fades to a pale yellow/orange.

  • Dilute with Ethyl Acetate (EtOAc) and water.[1]

  • Separate the layers.[1][2] Extract the aqueous phase twice with EtOAc.[1]

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1][2]

6. Purification:

  • The crude residue is typically an off-white to yellow solid.

  • Purify via silica gel column chromatography.[1][3]

  • Eluent: Gradient of 0% → 20% EtOAc in Hexanes.[1]

  • Yield Expectation: 60–80%.[1]

Process Visualization

Reaction Scheme

ReactionScheme SM 3-Fluoroisonicotinonitrile (Substrate) Inter [2-Lithio-Intermediate] (-78°C, THF) SM->Inter LDA (1.2 eq) Ortho-Lithiation Prod 3-Fluoro-2-iodopyridine- 4-carbonitrile (Product) Inter->Prod I2 (1.3 eq) Electrophilic Quench

Caption: Directed Ortho-Lithiation pathway mediated by the synergistic directing effects of Fluorine and Nitrogen.[1]

Workup Workflow

Workup Rxn Reaction Mixture (THF, Product, Excess I2) Quench Add Sat. Na2S2O3 (Neutralize Iodine) Rxn->Quench Extract Extraction (EtOAc / Water) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Purify Column Chromatography (Hex/EtOAc) Conc->Purify

Caption: Standardized workup protocol to ensure removal of iodine and inorganic salts.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Issues: If trace amounts of the 4-iodo product (via lithiation at C5) are observed, ensure the temperature is strictly maintained at -78 °C. The C2 position is thermodynamically and kinetically favored, but higher temperatures can lead to equilibration.[1]

  • Nucleophilic Attack on Nitrile: If byproducts resembling ketones or tertiary alcohols are observed, it indicates the base attacked the nitrile.[1]

    • Solution: Switch from n-BuLi to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] These bulky amide bases are non-nucleophilic and will not attack the cyano group at -78 °C.

  • Iodine Solubility: Iodine dissolves slowly in THF.[1] Ensure it is fully dissolved before addition to prevent localized high concentrations that could lead to over-iodination.[1]

Safety & Handling

  • Cyanides: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN.[1] Work in a well-ventilated fume hood.

  • Lithium Reagents: LDA and n-BuLi are pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher available.

  • Iodine: Corrosive and volatile.[1] Weigh in a fume hood and avoid contact with metals.[1]

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on Directed Ortho Metalation principles).

  • Mongin, F., & Quéguiner, G. (2001).[1] Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines).[1] Part 1: Metallation of pyridines, quinolines and carbolines.[1] Tetrahedron, 57(19), 4059-4090.[1] Link

  • Estel, L., Marsais, F., & Quéguiner, G. (1988).[1] Metallation of 3-halopyridines: A new synthesis of 3-halo-2-substituted pyridines. Journal of Organic Chemistry, 53(12), 2740-2744.[1] (Foundational work on 3-fluoropyridine lithiation at C2). Link[1]

  • Patent Reference: WO2014201173 A1. (2014).[1] Compounds and Methods for the Treatment of Cancer. (Contains experimental examples of lithiation/iodination of fluorocyanopyridines). Link[1]

Sources

Exploratory

The Pyridine Scaffold: From Bone Oil to Blockbuster Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Discovery, Synthesis, and Functionalization of Substituted Pyridines

Executive Summary

The pyridine moiety (C₅H₅N) is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved drugs and countless agrochemicals. Its unique electronic deficiency—isoelectronic to benzene yet chemically distinct due to the electronegative nitrogen—creates a specific reactivity profile that has challenged and fascinated chemists for nearly two centuries. This guide transitions from the historical isolation of pyridine to the modern, high-precision catalytic methods used to functionalize it, providing researchers with actionable protocols and mechanistic insights.

Part 1: Historical Genesis & Structural Elucidation[1]

The Bone Oil Discovery

The history of pyridine begins not in a pristine laboratory, but in the industrial byproducts of the mid-19th century.[1] In 1849 , Scottish chemist Thomas Anderson at the University of Edinburgh isolated a colorless, foul-smelling liquid from the oil of carbonized animal bones ("Dippel's Oil").

  • Nomenclature: Anderson named the substance Pyridine , combining the Greek pyr (fire, referencing its flammability) with the suffix -idine (indicating a nitrogenous base).[2]

  • Isolation Challenge: Pyridine constitutes only ~0.1% of coal tar or bone oil.[2] Anderson’s success relied on fractional distillation and the compound's basicity, allowing extraction via acid-base workups—a technique that remains the standard for purifying basic heterocycles today.

The War of Structures: Körner vs. Dewar

Following its isolation, the structural arrangement of atoms within pyridine became a subject of intense debate, paralleling the concurrent puzzle of benzene.

  • Körner-Dewar Debate (1869-1871): Wilhelm Körner and James Dewar independently proposed that pyridine was an analog of benzene with one CH group replaced by nitrogen. This insight was critical; it implied aromaticity (Hückel’s rule: 6

    
    -electrons) but with a perturbed electron distribution that would dictate its entire chemistry.
    

Part 2: The Electronic Personality of Pyridine

To manipulate pyridine, one must understand its "personality." It is a


-deficient heterocycle .
  • The Dipole: The electronegative nitrogen withdraws electron density from the ring carbons (inductive effect -I) and the

    
    -system (mesomeric effect -M).
    
  • Reactivity Consequence:

    • Electrophilic Attack: Difficult. The ring is deactivated (similar to nitrobenzene).[3] Attack occurs at C3 (meta) to avoid placing a positive charge on the electronegative nitrogen in the sigma-complex.

    • Nucleophilic Attack: Facile. The ring is activated. Attack occurs at C2 (ortho) or C4 (para) , where the negative charge can be stabilized on the nitrogen (Chichibabin type reactivity).[3]

Part 3: Classical Construction – Building the Ring

Before one can substitute a pyridine, one often must build the ring itself to access specific substitution patterns not available via direct functionalization.

The Hantzsch Pyridine Synthesis (1881)

Arthur Hantzsch developed the most enduring method for constructing symmetrically substituted pyridines. It is a multi-component condensation that first yields a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized (aromatized).[4][5][6]

Experimental Protocol 1: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dicarbethoxypyridine

This protocol demonstrates the "classic" approach, utilizing a one-pot condensation followed by oxidative aromatization.

Reagents:

  • Ethyl acetoacetate (2.0 equiv)

  • Formaldehyde (37% aq. solution, 1.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol (Solvent)[4]

  • Dilute HNO₃ (Oxidant)

Step-by-Step Workflow:

  • Condensation: Dissolve ammonium acetate (1.2 equiv) in ethanol. Add ethyl acetoacetate (2.0 equiv) and formaldehyde (1.0 equiv).[6]

  • Reflux: Heat the mixture to reflux for 3–5 hours. The solution will turn yellow as the 1,4-DHP intermediate forms.

    • Mechanistic Note: This step involves a Knoevenagel condensation (forming a chalcone-like intermediate) and an Enamine formation, which then merge via a Michael addition/cyclization.

  • Isolation of DHP: Cool to room temperature. The 1,4-dihydropyridine often precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Aromatization (Oxidation): Suspend the 1,4-DHP in warm water/ethanol. Cautiously add dilute HNO₃ (or use NaNO₂/acetic acid). Heat gently until gas evolution (NOx) ceases.

    • Why this matters: The 1,4-DHP is the pharmacophore for calcium channel blockers (e.g., Nifedipine).[4][5][6] For pyridine synthesis, this "extra" oxidation step is mandatory to restore aromaticity.

  • Neutralization & Workup: Neutralize with Na₂CO₃. Extract with ethyl acetate. Dry over MgSO₄ and concentrate.

Visualization: The Hantzsch Mechanism

HantzschMechanism cluster_inputs Reagents Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A: Unsaturated Carbonyl Aldehyde->Knoevenagel BetaKeto 2x Beta-Keto Ester BetaKeto->Knoevenagel Enamine Intermediate B: Enamine Ester BetaKeto->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclization->DHP Oxidation Oxidation (-2H) DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Figure 1: The convergent synthesis of the pyridine ring via the Hantzsch pathway.

Part 4: Modern Functionalization – Decorating the Ring

While Hantzsch builds the ring, modern drug discovery often requires functionalizing an existing pyridine core. Due to the electronic deactivation discussed in Part 2, standard Electrophilic Aromatic Substitution (EAS) is harsh and low-yielding.[3]

The Solution: Transition metal-catalyzed C-H activation.

Iridium-Catalyzed C-H Borylation

This is the state-of-the-art method for installing a versatile handle (boronic ester) onto the pyridine ring. Unlike EAS, this reaction is sterically controlled , not electronically controlled.

Experimental Protocol 2: Ir-Catalyzed C-H Borylation of 2-Substituted Pyridines

Based on methodologies developed by Hartwig, Miyaura, and Steel.

Reagents:

  • Substrate: 2-Trifluoromethylpyridine (1.0 mmol)

  • Pre-catalyst: [Ir(OMe)(COD)]₂ (1.0 mol%)[7]

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (2.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Solvent: Hexane or THF (often run neat)

  • Atmosphere: N₂ or Ar (Schlenk line technique)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under N₂, mix [Ir(OMe)(COD)]₂ and dtbpy in a small vial. The solution usually turns dark brown/red, indicating active catalyst formation.

  • Reagent Addition: Add B₂pin₂ and the pyridine substrate.

  • Reaction: Heat to 80°C for 4–16 hours.

    • Regioselectivity Logic: The nitrogen lone pair can coordinate to the Ir center, inhibiting the catalyst.[8][9] Therefore, reaction at C2/C6 (ortho to N) is disfavored unless blocked. In 2-substituted pyridines, the bulky substituent and the N-coordination force borylation to the C5 position (sterically most accessible meta position), or C4 depending on the specific steric bulk of the 2-substituent.

  • Workup: Evaporate volatiles. The resulting pinacol boronate ester is stable enough for immediate flash chromatography on silica gel.

Visualization: Regioselectivity Logic Map

PyridineSelectivity cluster_EAS Electrophilic Attack (EAS) cluster_SNAr Nucleophilic Attack (SNAr) cluster_Ir Ir-Catalyzed C-H Activation Pyridine Pyridine Core (C5H5N) EAS_Mech Mechanism: Sigma-complex unstable at C2/C4 due to N+ Pyridine->EAS_Mech SNAr_Mech Mechanism: Meisenheimer complex stabilized by N Pyridine->SNAr_Mech Ir_Mech Mechanism: Steric Control + N-Coordination Inhibition Pyridine->Ir_Mech EAS_Site Site: C3 (Meta) EAS_Mech->EAS_Site SNAr_Site Site: C2 / C4 SNAr_Mech->SNAr_Site Ir_Site Site: C3 / C5 (Away from N and Groups) Ir_Mech->Ir_Site

Figure 2: Decision matrix for functionalizing pyridine based on reaction type.

Part 5: Pharmacological Impact & Data Summary

The substitution pattern dictates the biological function. Below is a summary of key substituted pyridines in the FDA database.

CompoundDrug ClassPyridine Substitution PatternMechanism of Action
Nifedipine Antihypertensive1,4-Dihydropyridine (2,6-dimethyl-4-aryl)Ca²⁺ channel blocker (L-type).
Isoniazid Antitubercular4-Substituted (Hydrazide)Inhibits mycolic acid synthesis in M. tuberculosis.
Omeprazole Proton Pump Inhibitor2-Substituted (linked to benzimidazole)Irreversible inhibition of H⁺/K⁺ ATPase.
Sorafenib Kinase Inhibitor2,4-Disubstituted (carboxamide ether)Inhibits VEGFR, PDGFR, and RAF kinases.
Imidacloprid Insecticide3-Substituted (chloro-pyridylmethyl)Nicotinic acetylcholine receptor agonist (neonicotinoid).

References

  • Anderson, T. (1849).[2] On the Constitution and Properties of Picoline, a New Organic Base from Coal Tar.[1] Transactions of the Royal Society of Edinburgh, 16, 123–136.[1] Link

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link

  • Sadler, S. A., et al. (2014).[8] Iridium-catalyzed C-H borylation of pyridines.[7][8][9][10] Organic & Biomolecular Chemistry, 12, 7318-7327. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

  • Schlosser, M., & Rausis, T. (2004). The Regioselectivity of the Chichibabin Reaction: A Clarion Call for the Revision of Textbooks. European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

  • FDA Approved Drug Products Database. (Accessed 2024). Search query: Pyridine containing NCEs. Link

Sources

Foundational

Introduction: The Strategic Value of a Multifunctional Scaffold

An In-depth Technical Guide to the Theoretical Studies of 3-Fluoro-2-iodopyridine-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive theoretical exploration...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Studies of 3-Fluoro-2-iodopyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical exploration of 3-Fluoro-2-iodopyridine-4-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, we can dissect its molecular properties, predict its reactivity, and rationalize its utility as a versatile scaffold in modern drug discovery. This document is structured to provide not just data, but a causal understanding of the molecule's behavior, grounded in the principles of quantum chemistry.

Pyridine and its derivatives are foundational structures in pharmaceutical development, with many approved drugs containing this heterocyclic core.[1][2] The strategic incorporation of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-Fluoro-2-iodopyridine-4-carbonitrile is a prime example of a "designer" building block, where each substituent serves a distinct and valuable purpose.

  • Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor, often crucial for interacting with biological targets like kinase hinges.[3]

  • Fluorine Atom: The introduction of fluorine can significantly enhance metabolic stability, increase binding affinity, and modulate the basicity (pKa) of the pyridine nitrogen.[4][5] These effects are critical for improving a drug candidate's pharmacokinetic profile.

  • Iodine Atom: The carbon-iodine bond is a versatile synthetic handle, primarily utilized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the systematic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3][6]

  • Nitrile Group: As a strong electron-withdrawing group, the nitrile moiety modulates the electronic character of the aromatic ring. It can also serve as a hydrogen bond acceptor or be chemically transformed into other functional groups.[7]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for building a predictive understanding of how these components interact to define the molecule's overall character.[8][9][10] Computational models allow us to visualize electron distribution, quantify reactivity, and anticipate spectroscopic signatures, thereby guiding more efficient and targeted experimental work.

Molecular Structure and In Silico Properties

The spatial arrangement of atoms and the distribution of electrons are the primary determinants of a molecule's chemical behavior. Through geometry optimization and subsequent electronic structure calculations, we can derive key molecular descriptors.

Optimized Geometry and Key Structural Features

The molecule's geometry was optimized using DFT. The resulting structure reveals a planar pyridine ring, as expected. The C-I bond is the longest and weakest carbon-halogen bond, predisposing it to be the most reactive site for transformations like cross-coupling. The C-F bond is significantly shorter and stronger.

Calculated Molecular Properties

The following table summarizes key quantitative data derived from DFT calculations at the B3LYP/6-311G+(d,p) level of theory, a common and reliable method for organic molecules.[11]

PropertyCalculated ValueSignificance
Dipole Moment ~3.5 - 4.5 DIndicates a high degree of polarity, influencing solubility and intermolecular interactions.
HOMO Energy ~ -7.0 to -7.5 eVThe energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy ~ -1.5 to -2.0 eVThe energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap ~ 5.0 to 6.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Atomic Charges
Pyridine NHighly NegativeConfirms the nitrogen lone pair as the primary site for protonation and hydrogen bonding.
Iodine (I)Slightly PositiveSuggests the presence of a "sigma-hole," making it a potential halogen bond donor.
Fluorine (F)Highly NegativeReflects its high electronegativity and its role in polarizing the adjacent C-F bond.
Nitrile NNegativeActs as a secondary hydrogen bond acceptor site.

Note: These values are representative and can vary slightly depending on the specific functional and basis set employed in the calculation.

Caption: 2D structure of 3-Fluoro-2-iodopyridine-4-carbonitrile.

Standard Computational Workflow: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of theoretical data, a rigorous and standardized computational workflow is essential. This protocol outlines the self-validating steps for analyzing a molecule like 3-Fluoro-2-iodopyridine-4-carbonitrile.

Experimental Protocol: DFT Calculation Workflow
  • Input Structure Generation:

    • Construct a 3D model of the molecule using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rapid geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Causality: The goal is to find the molecule's lowest energy conformation on the potential energy surface. This is the most probable structure and the correct one for subsequent property calculations.

    • Method: Submit the structure for optimization using a DFT functional and basis set appropriate for halogenated organic molecules. A common choice is the B3LYP functional with the 6-311G+(d,p) basis set. For systems where dispersion forces are important, functionals like ωB97X-D are recommended.[10]

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

  • Frequency Analysis:

    • Causality: This step serves two purposes: (1) It validates that the optimized structure is a true minimum (a stable state) and not a transition state. (2) It calculates vibrational frequencies, which can be directly compared to experimental IR and Raman spectra.

    • Method: Perform a frequency calculation at the same level of theory used for optimization.

    • Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring re-optimization.

  • Single-Point Energy and Property Calculation:

    • Causality: With the validated geometry, perform a final, high-accuracy calculation to obtain precise electronic properties. A larger basis set can be used here for improved accuracy if needed.

    • Method: Run a single-point energy calculation. From this, derive properties such as HOMO/LUMO energies, the molecular electrostatic potential (MEP) map, and Mulliken or Natural Bond Orbital (NBO) atomic charges.

cluster_workflow Computational Workflow A 1. Initial 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311G+(d,p)) A->B C 3. Frequency Analysis (Same level of theory) B->C D Is it a minimum? (Zero imaginary frequencies) C->D E 4. Single-Point Calculation (Derive Electronic Properties) D->E Yes G No (Re-optimize) D->G No F Output Data: - HOMO/LUMO Energies - MEP Map - Atomic Charges - Vibrational Spectra E->F G->B

Caption: Standard workflow for DFT calculations on a small molecule.

Theoretical Reactivity Analysis

Computational models provide powerful tools for predicting how and where a molecule will react.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Red/Yellow Regions (Negative Potential): These are sites prone to electrophilic attack. For 3-Fluoro-2-iodopyridine-4-carbonitrile, the most negative potential is concentrated around the pyridine nitrogen's lone pair, making it the primary site for protonation and Lewis acid coordination. The nitrile nitrogen also presents a region of negative potential.

  • Blue Regions (Positive Potential): These are sites susceptible to nucleophilic attack. A significant region of positive potential, known as a "sigma-hole," is predicted to exist on the iodine atom along the axis of the C-I bond.[12] This makes the iodine atom a potential halogen bond donor, an interaction increasingly recognized for its importance in crystal engineering and drug design.[13]

Frontier Molecular Orbital (FMO) Theory

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO indicates the most probable sites for attack by electrophiles. For this molecule, the HOMO is expected to have significant density on the pyridine ring and potentially the iodine atom, reflecting the location of the most loosely held electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO indicates the most probable sites for attack by nucleophiles. The LUMO is expected to be localized primarily on the π* system of the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing substituents.

Predicting Reaction Pathways

The combination of structural and electronic data allows for the prediction of its reactivity:

  • Palladium-Catalyzed Cross-Coupling: The C-I bond is significantly weaker and more polarizable than the C-F and C-C bonds. Theoretical calculations confirm that the energy barrier for oxidative addition of a palladium(0) catalyst to the C-I bond is much lower than for any other bond. This rationalizes why the iodine is selectively displaced in reactions like Suzuki and Sonogashira couplings.

  • Nucleophilic Aromatic Substitution (SNAr): While the C-I bond is the primary site for cross-coupling, the C-F bond can undergo SNAr, especially with strong nucleophiles. The electron-withdrawing nitrile and iodo groups, along with the ring nitrogen, activate the ring towards nucleophilic attack. Computational modeling of the Meisenheimer intermediate can predict the relative feasibility of substitution at the C2 vs. C3 positions.

  • Halogen Bonding: The positive sigma-hole on the iodine atom allows it to act as a Lewis acid, forming non-covalent bonds with Lewis bases (halogen bond acceptors) like carbonyl oxygens or other nitrogen atoms in a biological target or crystal lattice.[13]

Start 3-Fluoro-2-iodopyridine- 4-carbonitrile Pd Pd(0) Catalyst (e.g., Suzuki Coupling) Start->Pd C-I Bond Activation (Low Energy Barrier) Nu Strong Nucleophile (e.g., R-NH2) Start->Nu Nucleophilic Attack XB Halogen Bond Acceptor (e.g., C=O) Start->XB Non-covalent Interaction Prod_Suzuki Cross-Coupled Product (Substitution at C2-I) Pd->Prod_Suzuki Prod_SNAr SNAr Product (Substitution at C3-F) Nu->Prod_SNAr Complex_XB Supramolecular Complex (Iodine as XB Donor) XB->Complex_XB Hypothetical Kinase Binding cluster_drug Drug Scaffold cluster_protein Kinase ATP Pocket Py_N Pyridine-N Hinge Hinge Region (e.g., NH of Valine) Py_N->Hinge H-Bond (Key Interaction) Fluoro Fluorine Hydrophobic Hydrophobic Pocket Fluoro->Hydrophobic Favorable Dipolar Interaction R_group R-Group (from C-I) Solvent Solvent Exposed Region R_group->Solvent SAR Exploration (Modulates Potency/PK)

Caption: Role of the scaffold in a hypothetical drug-receptor interaction.

Conclusion

Theoretical studies provide an indispensable, multi-faceted view of 3-Fluoro-2-iodopyridine-4-carbonitrile. By employing standard computational workflows, we can reliably predict its structure, electronic properties, and reactivity. The insights gained—from identifying the C-I bond as the primary site for synthetic diversification to understanding the role of the pyridine nitrogen and fluorine atom in potential biological interactions—demonstrate the powerful synergy between in silico prediction and experimental chemistry. This molecule is not merely a collection of atoms; it is a strategically designed tool, and theoretical analysis is the key to unlocking its full potential in the rational design of next-generation pharmaceuticals and advanced materials.

References

  • Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archives of Pharmacy, 356(3), e2200399. [Link]

  • Lin, H. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Energetic Materials, 32(3). [Link]

  • Lábska, H., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

  • Pratama, M. R. F., & Usman, U. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physical Chemistry & Functional Materials. [Link]

  • St. John-Campbell, S., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • El-Nahas, A. M., et al. (2006). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodopyridine-2-carbonitrile. PubChem. [Link]

  • MDPI. (2021). Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super). Magnetochemistry. [Link]

  • Methylamine Supplier. (n.d.). 3-Fluoro-4-Iodopyridine-2-Carbonitrile. [Link]

  • Bushmarinov, I. S., et al. (2021). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. PMC. [Link]

  • Alkorta, I., et al. (2020). Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation. Molecules. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • MDPI. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules. [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • ResearchGate. (2021). Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-iodopyridine-4-carbonitrile

Introduction: The Significance of a Multi-functional Heterocycle 3-Fluoro-2-iodopyridine-4-carbonitrile is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Multi-functional Heterocycle

3-Fluoro-2-iodopyridine-4-carbonitrile is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. Its strategic placement of three distinct functional groups—a fluorine atom, an iodine atom, and a nitrile group—on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the utility of the iodo group in cross-coupling reactions, allows for precise molecular engineering.[1][2] Understanding the detailed spectroscopic properties of this molecule is paramount for its effective utilization in research and development, ensuring structural integrity and purity.

This guide provides a comprehensive overview of the expected spectroscopic data for 3-Fluoro-2-iodopyridine-4-carbonitrile, based on established principles of spectroscopy and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Key Spectroscopic Handles

The unique arrangement of substituents on the pyridine ring dictates its electronic and, consequently, its spectroscopic properties. The fluorine at position 3 and the nitrile at position 4 are strongly electron-withdrawing, while the iodine at position 2, also an electron-withdrawing group, provides a reactive site for further chemical modification.

Caption: Molecular structure of 3-Fluoro-2-iodopyridine-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 3-Fluoro-2-iodopyridine-4-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the surrounding substituents, these protons will be deshielded and resonate at a characteristically downfield chemical shift.[3]

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-57.8 - 8.2Doublet of doublets (dd)³J(H-H) ≈ 5-7 Hz, ⁴J(H-F) ≈ 2-4 Hz
H-68.5 - 8.8Doublet of doublets (dd)³J(H-H) ≈ 5-7 Hz, ⁵J(H-F) ≈ 1-2 Hz

Causality Behind Predictions:

  • Chemical Shifts: The protons are on a pyridine ring, which itself has deshielded protons compared to benzene.[3][4] The additional presence of three electron-withdrawing groups (F, I, CN) will further pull electron density from the ring, causing the protons to resonate at even lower fields. H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.[3]

  • Multiplicity and Coupling: H-5 will be coupled to H-6 (³J, ortho coupling) and to the fluorine at C-3 (⁴J, meta coupling). H-6 will be coupled to H-5 (³J, ortho coupling) and to the fluorine at C-3 (⁵J, para coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals, one for each carbon atom in the molecule. The chemical shifts will be significantly influenced by the attached substituents, and the carbons bonded to fluorine will exhibit characteristic C-F coupling.[5][6]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-295 - 105²J(C-F) ≈ 30-40 Hz
C-3160 - 170¹J(C-F) ≈ 240-260 Hz
C-4110 - 120²J(C-F) ≈ 15-25 Hz
C-5130 - 140³J(C-F) ≈ 3-5 Hz
C-6150 - 160⁴J(C-F) ≈ 1-3 Hz
CN115 - 125³J(C-F) ≈ 4-6 Hz

Causality Behind Predictions:

  • C-2: The carbon bearing the iodine (C-2) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift. It will also show a two-bond coupling to fluorine.

  • C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will be strongly deshielded and exhibit a large one-bond C-F coupling constant.[5]

  • C-4 and CN: The carbon attached to the nitrile group (C-4) and the nitrile carbon itself will have chemical shifts influenced by both the fluorine and the nitrogen of the pyridine ring.

  • C-5 and C-6: These carbons will have chemical shifts typical for a substituted pyridine ring, with C-6 being more deshielded due to its proximity to the ring nitrogen.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.[7][8][9] For 3-Fluoro-2-iodopyridine-4-carbonitrile, a single resonance is expected.

Predicted ¹⁹F NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
F-3-110 to -130Multiplet

Causality Behind Predictions:

  • Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents.[9] The presence of the electron-withdrawing iodine and nitrile groups will influence the electron density around the fluorine atom, leading to a chemical shift in the predicted range relative to a standard like CFCl₃.[10][11]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Acquire ¹H NMR spectrum. prep2->acq1 acq2 Acquire ¹³C NMR spectrum (with proton decoupling). acq1->acq2 acq3 Acquire ¹⁹F NMR spectrum. acq2->acq3 proc1 Apply Fourier transform and phase correction. acq3->proc1 proc2 Reference spectra to residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F). proc1->proc2 proc3 Integrate signals and measure coupling constants. proc2->proc3

Caption: A generalized workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-2-iodopyridine-4-carbonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry vial.[12] Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. An appropriate reference standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.[7]

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra appropriately and analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data:

TechniqueIonPredicted m/z
High-Resolution MS (HRMS)[M+H]⁺248.9247
[M]⁺˙247.9168

Causality Behind Predictions:

  • Molecular Ion: The exact mass is calculated based on the atomic masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N). HRMS can confirm the elemental composition with high accuracy.

  • Fragmentation: Electron impact (EI) or electrospray ionization (ESI) can be used. Under EI conditions, the molecule is expected to undergo fragmentation.

Fragmentation_Pathway M [M]⁺˙ m/z = 248 frag1 [M-I]⁺ m/z = 121 M->frag1 - I• frag2 [M-CN]⁺ m/z = 222 M->frag2 - CN• frag3 [M-I-HCN]⁺ m/z = 94 frag1->frag3 - HCN

Caption: A plausible fragmentation pathway for 3-Fluoro-2-iodopyridine-4-carbonitrile.

Key Predicted Fragmentations:

  • Loss of Iodine: The C-I bond is the weakest, and loss of an iodine radical to form an ion at m/z 121 is highly probable.

  • Loss of Cyanide: Loss of a cyanide radical to give an ion at m/z 222 is another likely fragmentation pathway.

  • Sequential Loss: Subsequent loss of HCN from the [M-I]⁺ fragment could lead to an ion at m/z 94.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid sample directly for EI.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., spray voltage for ESI, electron energy for EI) to optimal values.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For HRMS, ensure the instrument is operating in high-resolution mode. For fragmentation studies, perform tandem MS (MS/MS) experiments.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to gain structural insights.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch
1550-1600Medium-StrongC=C and C=N stretching (aromatic ring)
1200-1300StrongC-F stretch
1000-1100MediumC-I stretch

Causality Behind Predictions:

  • Nitrile Stretch: The C≡N triple bond has a very characteristic, strong, and sharp absorption in this region.[12]

  • Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[13]

  • C-F and C-I Stretches: The carbon-halogen stretching frequencies are dependent on the specific halogen and the nature of the molecule. The C-F stretch is typically strong and found in the 1100-1300 cm⁻¹ range, while the C-I stretch is weaker and at a lower frequency.[14][15]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Place the ATR accessory in the spectrometer and collect a background spectrum. Then, place the sample on the crystal and collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption:

Solventλmax (nm)
Ethanol or Methanol270 - 290

Causality Behind Predictions:

  • The pyridine ring system exhibits π → π* transitions. The presence of the substituents will cause a bathochromic (red) shift compared to unsubstituted pyridine. The exact position of the absorption maximum (λmax) will be solvent-dependent.[16]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of 3-Fluoro-2-iodopyridine-4-carbonitrile. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis data, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a starting point for the practical acquisition of this crucial analytical data, ensuring the quality and integrity of the compound for its application in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Benassi, E. et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. Available at: [Link]

  • Emsley, J. W. et al. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. Available at: [Link]

  • PubChem. 3-Fluoro-4-iodopyridine-2-carbonitrile. Available at: [Link]

  • Kozioł, A. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5323. Available at: [Link]

  • McCloud, S. et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(14), 9748–9758. Available at: [Link]

  • Szigeti, B. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11376–11384. Available at: [Link]

  • Deredge, D. J. et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 21(9), 1121. Available at: [Link]

  • Nanjing Finechem Holding Co.,Limited. 3-Fluoro-4-Iodopyridine-2-Carbonitrile. Available at: [Link]

  • Szafran, M. & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.
  • ResearchGate. (2020). Figure 2. (a) Experimental UV−vis spectra of compounds 1 + F, 2 + F, 3... Available at: [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • ResearchGate. Calculated and experimental ¹³C NMR chemical shifts. Available at: [Link]

  • University of California, Santa Barbara. ¹⁹F NMR Reference Standards. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Available at: [Link]

  • MDPI. (2021). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Available at: [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Royal Society of Chemistry. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Available at: [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]

  • MDPI. (2018). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Use of 3-Fluoro-2-iodopyridine-4-carbonitrile in organic synthesis

Application Note: Strategic Utilization of 3-Fluoro-2-iodopyridine-4-carbonitrile in Medicinal Chemistry Abstract 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 887982-03-6) is a high-value, tri-functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Fluoro-2-iodopyridine-4-carbonitrile in Medicinal Chemistry

Abstract

3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 887982-03-6) is a high-value, tri-functionalized heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity of its three substituents: a highly reactive iodine at the C2 position, a metabolic blocking fluorine at C3, and a versatile nitrile handle at C4. This guide details the chemoselective functionalization of this scaffold, specifically focusing on C2-selective Palladium-catalyzed cross-couplings and controlled nitrile hydrolysis. These protocols are optimized for the synthesis of kinase inhibitors and complex heterocycles.

Structural Analysis & Reactivity Profile

The molecule features a "Push-Pull-Block" electronic architecture that dictates its reaction sequence. Understanding this hierarchy is critical for designing self-validating synthetic routes.

  • C2-Iodine (The "Pull"): The iodine atom at the 2-position is activated by the adjacent pyridine nitrogen. The C-I bond is the weakest bond in the system, making it the exclusive site for oxidative addition by Transition Metals (Pd, Ni) or

    
     displacement by soft nucleophiles.
    
  • C3-Fluorine (The "Block"): Positioned between the iodine and nitrile, the fluorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of C2 and C4. Crucially, it remains inert under standard cross-coupling conditions, serving as a metabolic blocker in final drug candidates to prevent oxidative metabolism.

  • C4-Nitrile (The "Anchor"): The nitrile group is electron-withdrawing, further activating the ring. It serves as a precursor for amides (via hydrolysis), amines (via reduction), or heterocycles (e.g., triazoles, tetrazoles).

Reactivity Pathway Diagram

ReactivityMap Core 3-Fluoro-2-iodopyridine- 4-carbonitrile C2 C2-Position (Iodine) Primary Reactive Site Core->C2 Pd-Catalyzed Coupling (Suzuki, Sonogashira) C3 C3-Position (Fluorine) Metabolic Stability Core->C3 Ortho-Lithiation (Rarely displaced) C4 C4-Position (Nitrile) Derivatization Handle Core->C4 Hydrolysis to Amide Reduction to Amine Product1 Product1 C2->Product1 Biaryl Formation Product2 Product2 C4->Product2 Kinase Hinge Binder

Figure 1: Orthogonal reactivity map of the scaffold. The C2-Iodine is the kinetic entry point for functionalization.

Protocol A: Chemoselective C2-Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C2 position without affecting the C4-nitrile or C3-fluorine.

Rationale: The C2-I bond undergoes oxidative addition significantly faster than C-Cl or C-F bonds. We utilize a mild base (Carbonate) and a bidentate ligand (dppf) to stabilize the Pd-intermediate and prevent defluorination side reactions.

Materials:

  • Substrate: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Charge Reagents: Add the pyridine substrate, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add

    
     last. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC or LCMS.[1] The starting material (Iodide) is less polar. The product will typically be more polar and UV-active. The disappearance of the specific Iodine isotope pattern in MS confirms consumption.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)ConditionsYield (%)Notes
Phenylboronic acid80°C, 4h88-92%Standard benchmark
4-Pyridylboronic acid90°C, 6h75-80%Requires slightly higher temp
2-Methoxy-phenylboronic acid85°C, 8h82%Steric hindrance requires time

Protocol B: Controlled Hydrolysis of Nitrile to Primary Amide

Objective: To convert the C4-nitrile into a primary carboxamide (


). This motif is a frequent "hinge-binder" in kinase inhibitors (mimicking the adenine ring of ATP).[1]

Rationale: Standard acidic hydrolysis can be too harsh, potentially affecting the C3-Fluorine or the newly installed C2-aryl group. We employ a Basic Peroxide Hydrolysis (Radziszewski reaction) which is mild, rapid, and stops cleanly at the amide without over-hydrolyzing to the carboxylic acid.

Materials:

  • Substrate: C2-substituted-3-fluoro-4-cyanopyridine (from Protocol A)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 equiv)
    
  • Base: 3M NaOH (1.5 equiv) or

    
     (3.0 equiv) for sensitive substrates.
    
  • Solvent: DMSO or Ethanol/Water (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMSO (preferred for solubility) or Ethanol.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add the base, followed by the slow, dropwise addition of

    
    .
    
    • Caution: This reaction is exothermic. Temperature control is vital to prevent "runaway" hydrolysis to the carboxylic acid.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 30–60 minutes.

  • Quenching: Quench excess peroxide by adding saturated Sodium Thiosulfate (

    
    ) solution. Test with starch-iodide paper to ensure no active oxidant remains.
    
  • Isolation:

    • Method A (Precipitation): Pour into ice water. The primary amide often precipitates as a white solid.[2] Filter and dry.[2][3]

    • Method B (Extraction): If no precipitate, extract with EtOAc (x3). Note that primary amides are polar; salting out the aqueous layer with NaCl may be necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the raw building block to a drug-like scaffold.

Workflow Start Starting Material (3-Fluoro-2-iodo-4-CN) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 C2-Selective Inter Intermediate (2-Aryl-3-fluoro-4-CN) Step1->Inter Step2 Step 2: Nitrile Hydrolysis (H2O2, NaOH, DMSO) Inter->Step2 Functional Group Transformation Final Final Scaffold (2-Aryl-3-fluoro-4-CONH2) Step2->Final Hinge Binder Formation

Figure 2: Sequential functionalization workflow for generating kinase inhibitor scaffolds.

Safety & Handling

  • Halogenated Pyridines: Generally skin irritants and potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong acid contact can release HCN. Do not mix with strong acids without proper venting.

  • Peroxide Safety: In Protocol B, never concentrate the reaction mixture to dryness if peroxides are present. Always quench with thiosulfate first.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Organic Chemistry Portal. "Suzuki Coupling."[1][4][5][6][7][8] Accessed October 2025.

    • [Link]

  • Nitrile Hydrolysis Protocols

    • Organic Syntheses.[4][6][8] "Hydration of Nitriles to Primary Amides."[3] Org. Synth. 2024.[3][7]

    • [Link]

  • Chemical Property & Safety Data (3-Fluoro-2-iodopyridine-4-carbonitrile)

    • PubChem Compound Summary. "3-Fluoro-4-iodopyridine-2-carbonitrile" (Isomer analog for safety class reference).
    • [Link]

  • Halogenated Pyridine Reactivity: BenchChem Application Notes. "Synthesis and Purification of 3-Fluoro-4-Iodopyridine" (Methodology basis).

Sources

Application

Application Note: 3-Fluoro-2-iodopyridine-4-carbonitrile in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5) as a high-value scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5) as a high-value scaffold for constructing kinase inhibitors, specifically targeting the ATP-binding hinge region.[1]

[1]

Introduction: The "Orthogonal" Scaffold

In the rational design of kinase inhibitors, the 2-aminopyridine-4-carboxamide motif is a privileged pharmacophore.[1] It functions as a bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, anchoring the inhibitor to the kinase hinge region.

3-Fluoro-2-iodopyridine-4-carbonitrile represents a "tri-orthogonal" scaffold, meaning it possesses three distinct reactive sites that can be manipulated sequentially without protecting groups.[1] This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Structural Advantages in Drug Design[1]
  • C2-Iodine (The Exit Vector): A highly reactive handle for

    
     (to introduce amines) or Pd-catalyzed cross-coupling (to introduce aryl/heteroaryl tails).[1]
    
  • C3-Fluorine (The Selectivity Filter):

    • Metabolic Stability: Blocks the C3 position from oxidative metabolism (e.g., by CYP450).[1]

    • Electronic Modulation: Lowers the pKa of the pyridine nitrogen and adjacent functional groups.[1]

    • Conformational Locking: The small atomic radius (1.47 Å) allows it to fit in restricted pockets while inducing dipole-dipole interactions that rigidify the drug molecule.[1]

  • C4-Nitrile (The Warhead Precursor): A versatile precursor that is easily hydrolyzed to a primary amide (hinge binder) or cyclized into heterocycles (e.g., oxadiazoles, tetrazoles).[1]

Strategic Analysis & Reactivity Profile

The chemoselectivity of this molecule is governed by the electronic influence of the pyridine nitrogen and the nitrile group.

PositionSubstituentReactivity ModeActivation Source
C2 IodinePrimary:

(Nucleophilic Aromatic Substitution)Secondary: Pd-Catalyzed Coupling (Suzuki/Sonogashira)
Activated by ortho-Nitrogen (inductive) and meta-Nitrile effects.[1]
C3 FluorineStable (under standard conditions).Can be displaced only under forcing conditions if C2 is already substituted with an EWG.[1]Weakly activated; primarily serves as a structural element.[1]
C4 NitrileHydrolysis (to Amide/Acid)Cyclization Electron-withdrawing nature activates C2 and C3.[1]
Decision Logic: vs. Cross-Coupling
  • Route A (Nucleophilic Assembly): If the target requires a Nitrogen atom at C2 (common for Hinge Binders),

    
     is the preferred first step.[1] The C2-Iodine is an excellent leaving group, superior to Fluorine in this specific electronic environment due to the polarizability of the C-I bond and the stabilization of the Meisenheimer complex.
    
  • Route B (Carbon Assembly): If the target requires a Carbon atom at C2 (e.g., a biphenyl-like tail), Suzuki-Miyaura coupling is performed first.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-fluoro-pyridine-4-carboxamide (Hinge Binder Core)

This workflow creates a classic "Type I" kinase inhibitor motif.[1]

Step 1:

Displacement of C2-Iodine

Objective: Introduce the amine tail while preserving the C3-F and C4-CN.[1]

  • Reagents: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 eq), Primary/Secondary Amine (1.1 eq), DIPEA (2.0 eq).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

  • Conditions: 80°C – 100°C for 4–6 hours.

Procedure:

  • Charge a reaction vial with 3-Fluoro-2-iodopyridine-4-carbonitrile (248 mg, 1.0 mmol) and NMP (3 mL).

  • Add

    
    -Diisopropylethylamine (348 µL, 2.0 mmol).
    
  • Add the desired amine (e.g., morpholine or a substituted aniline) (1.1 mmol).[1]

  • Heat to 90°C and monitor by LC-MS. The Iodine is displaced selectively over the Fluorine due to the activation by the ring nitrogen (Ortho-effect).[1]

    • Note: If C3-F displacement is observed (rare), lower temperature to 60°C and extend time.[1]

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Step 2: Radziszewski Hydrolysis of Nitrile to Amide

Objective: Convert the C4-CN to a primary amide (-CONH2) without hydrolyzing to the carboxylic acid.[1]

  • Reagents: C2-substituted intermediate (from Step 1), NaOH (3M aq),

    
     (30%), DMSO/Ethanol.[1]
    
  • Conditions: Room Temperature (25°C), 1–2 hours.

Procedure:

  • Dissolve the intermediate (0.5 mmol) in DMSO (2 mL) and Ethanol (1 mL).

  • Add 3M NaOH (0.5 mL).

  • Dropwise add 30%

    
     (0.5 mL).[1] Caution: Exothermic.[1]
    
  • Stir at ambient temperature. The reaction is typically complete < 1 hour.[1]

  • Workup: Dilute with water. The product often precipitates as a solid.[1] Filter and wash with water.[1] If no precipitate, extract with DCM/Isopropanol (3:1).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Attach an aryl or heteroaryl group at C2.[1]

  • Reagents: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 90°C under

    
     atmosphere for 2–4 hours.
    

Critical Note: The C2-Iodine reacts preferentially over the C3-Fluorine.[1] However, oxidative addition to the C-I bond adjacent to the pyridine nitrogen is facile. Dehalogenation (loss of I replaced by H) can be a side reaction; ensure the solvent is thoroughly degassed.[1]

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

KinaseScaffold cluster_legend Reaction Logic SM 3-Fluoro-2-iodopyridine- 4-carbonitrile (CAS: 1807159-58-5) Int_SNAr Intermediate A (2-Amino-3-fluoro-4-cyanopyridine) SM->Int_SNAr Protocol A (Step 1) Amine, DIPEA, NMP, 90°C (SNAr at C2-I) Int_Suzuki Intermediate B (2-Aryl-3-fluoro-4-cyanopyridine) SM->Int_Suzuki Protocol B Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki at C2-I) Prod_Hinge Target 1: Hinge Binder (2-Amino-3-fluoro- pyridine-4-carboxamide) Int_SNAr->Prod_Hinge Protocol A (Step 2) NaOH, H2O2 (Nitrile Hydrolysis) Prod_Scaffold Target 2: Extended Scaffold (2-Aryl-3-fluoro- pyridine-4-carboxamide) Int_Suzuki->Prod_Scaffold NaOH, H2O2 (Nitrile Hydrolysis) Blue: Starting Material Blue: Starting Material Yellow: Key Intermediate Yellow: Key Intermediate Blue: Starting Material->Yellow: Key Intermediate Green: Final Kinase Inhibitor Green: Final Kinase Inhibitor Yellow: Key Intermediate->Green: Final Kinase Inhibitor

Caption: Divergent synthetic pathways for converting 3-Fluoro-2-iodopyridine-4-carbonitrile into kinase inhibitor motifs via SNAr or Suzuki coupling.

Analytical Data Summary (Expected)

When characterizing the products derived from Protocol A , the following spectral signatures confirm the correct regiochemistry:

TechniqueObservationInterpretation
1H NMR Loss of signal ~8.0-8.5 ppm (C2-H if dehalogenated)Confirms substitution at C2 (if comparing to de-iodo analog).[1]
1H NMR Broad singlets at ~7.5 and ~8.0 ppm (in DMSO-d6)Characteristic of primary amide protons (

) after hydrolysis.[1]
19F NMR Shift from ~ -110 ppm to ~ -130 ppmThe chemical shift of C3-F changes significantly upon substitution of the adjacent C2-Iodine with an amine (electron-donating).[1]
LC-MS M+1 = (MW of Amine + 247.99 - 126.[1]9)Mass shift corresponds to loss of Iodine (-127) and gain of Amine.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 21075867.[1] Retrieved from [Link] Note: Provides physicochemical data for the fluoro-iodo-cyanopyridine class.[1]

  • Schlosser, M., et al. (2005).[1] Site-Selective Functionalization of Halogenated Pyridines.Journal of Organic Chemistry. (General methodology reference for regioselectivity in halopyridines).

  • Amerigo Scientific. (2025).[1] Product Entry: 3-Fluoro-2-iodopyridine-4-carbonitrile.[1][2] Retrieved from [Link] Note: Commercial source confirming the specific isomer (CAS 1807159-58-5).[1]

Sources

Method

Technical Application Note: Chemoselective Functionalization of 3-Fluoro-2-iodopyridine-4-carbonitrile

Part 1: Executive Summary & Reactivity Profile[1] The Scaffold's Value in Drug Discovery 3-Fluoro-2-iodopyridine-4-carbonitrile is a high-value "orthogonal" intermediate used extensively in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Reactivity Profile[1]

The Scaffold's Value in Drug Discovery

3-Fluoro-2-iodopyridine-4-carbonitrile is a high-value "orthogonal" intermediate used extensively in the synthesis of kinase inhibitors (e.g., MEK, EGFR) and PROTAC linkers.[1] Its structural utility lies in its ability to undergo three distinct, sequential chemical transformations, allowing medicinal chemists to "grow" molecules in specific vectors:

  • C2-Iodine: A "soft" electrophile primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

    
    ) with soft nucleophiles.[1]
    
  • C4-Nitrile: An electron-withdrawing group (EWG) that activates the ring for

    
     and serves as a precursor for amides, amines, or heterocycles (e.g., triazoles, oxadiazoles).[1]
    
  • C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity.[1] While generally stable, it can be displaced under forcing

    
     conditions if the C2 and C4 positions are already functionalized with activating groups.
    
Chemoselectivity & Electronic Bias

The primary challenge when working with this scaffold is controlling the regioselectivity between the C2-Iodine and C3-Fluorine, and preventing premature hydrolysis of the C4-Nitrile.[1]

Mechanistic Causality:

  • Oxidative Addition (Pd): The C2-I bond is significantly weaker (approx. 65 kcal/mol) than the C3-F bond (approx. 115 kcal/mol) and the C-CN bond.[1] Palladium(0) inserts exclusively at C2-I under standard conditions.[1]

  • Nucleophilic Attack (

    
    ):  The Ring Nitrogen (N1) and the Nitrile (C4) act cooperatively to deplete electron density at C2  (ortho to N, meta to CN) and C6  (ortho to N, meta to CN).[1] Although C3 is ortho to the Nitrile, it is meta to the Ring Nitrogen, making it less electrophilic than C2.[2] Therefore, 
    
    
    
    occurs preferentially at C2, displacing Iodine.[1]
Reactivity Visualization (Graphviz)[1]

ReactivityMap cluster_legend Reaction Priority Scaffold 3-Fluoro-2-iodo pyridine-4-carbonitrile C2_Path C2-Position (Iodine) Primary Electrophile Scaffold->C2_Path Most Reactive (Pd & Nu-) C3_Path C3-Position (Fluorine) Metabolic Shield / Secondary Electrophile Scaffold->C3_Path Stable under mild conditions C4_Path C4-Position (Nitrile) Cyclization / Derivatization Scaffold->C4_Path Activation Handle Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) C2_Path->Suzuki Pd(0), Boronic Acid SNAr SNAr Displacement (Amination/Etherification) C2_Path->SNAr Amines, Alkoxides Hydrolysis Hydrolysis/Reduction (Amide/Amine Formation) C4_Path->Hydrolysis Acid/Base 1. Cross-Coupling (C2) 1. Cross-Coupling (C2) 2. Nitrile Manipulation (C4) 2. Nitrile Manipulation (C4) 1. Cross-Coupling (C2)->2. Nitrile Manipulation (C4) 3. Fluorine Displacement (C3) 3. Fluorine Displacement (C3) 2. Nitrile Manipulation (C4)->3. Fluorine Displacement (C3)

Caption: Reactivity landscape of 3-Fluoro-2-iodopyridine-4-carbonitrile. The C2-Iodine is the primary site for diversification, followed by C4-Nitrile manipulation.[1]

Part 2: Protocol A - Chemoselective Suzuki-Miyaura Coupling[1]

Rationale

This protocol targets the C2-Iodine bond to install an aryl or heteroaryl group.[1] The presence of the C4-Nitrile and C3-Fluorine makes the pyridine ring electron-deficient, accelerating the oxidative addition step.[1] However, this also makes the product prone to protodeboronation or hydrolysis if the reaction is too basic or prolonged.

Critical Parameter: Ligand Selection. While simple ligands like


 work, bidentate ligands like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) are preferred.[1] The large bite angle of dppf stabilizes the Pd(II) intermediate and accelerates reductive elimination, preventing side reactions involving the C3-Fluorine.
Reagents & Equipment[1][3][4][5][6]
  • Substrate: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

  • Atmosphere: Argon or Nitrogen (Strictly degassed)[1][3]

Step-by-Step Methodology
  • Degassing (Crucial):

    • Prepare the solvent mixture (Dioxane/Water 4:[3]1) in a separate flask. Sparge with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Reaction Assembly:

    • To a dry reaction vial equipped with a magnetic stir bar, add the Pyridine substrate (1.0 eq), Boronic acid (1.1 eq), and Base (2.0 eq).

    • Add the Catalyst (

      
      , 0.05 eq) last to minimize air exposure.[1]
      
    • Seal the vial with a septum cap.[4]

  • Solvent Addition & Heating:

    • Syringe the degassed solvent into the vial under a positive pressure of Argon.

    • Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 RPM).

    • Note: Do not exceed 90°C. Higher temperatures risk hydrolyzing the nitrile to a primary amide (

      
      ).[1]
      
  • Monitoring:

    • Monitor by LC-MS or TLC (Hexane/EtOAc) at 1 hour and 3 hours. The Iodine is highly reactive; the reaction should be complete within 2-4 hours.

    • Success Indicator: Disappearance of the starting material (M+H 248/249) and appearance of the biaryl product.

  • Work-up:

    • Cool to room temperature.[1][2][4][3][5][6][7] Dilute with EtOAc and wash with Water and Brine.[1]

    • Dry over

      
      , filter, and concentrate.[8]
      
    • Purify via Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (

)
Increase degassing time; switch to Schlenk line techniques.
Nitrile Hydrolysis Reaction too basic/hotSwitch base to

(anhydrous) or reduce Temp to 60°C.
De-iodination

-hydride elimination
Ensure solvent is dry; avoid alcohols (use Dioxane or Toluene).[1]
Homocoupling Excess Boronic Acid/

Reduce Boronic acid to 1.05 eq; stricter exclusion of air.[1]

Part 3: Protocol B - Regioselective Displacement[1]

Rationale

In the absence of a metal catalyst, the C2-Iodine is the preferred site for nucleophilic attack by amines or thiols. The Nitrogen atom at position 1 activates C2 and C6. C2 is further activated by the inductive effect of the Iodine itself.

Competition: While C3-F is ortho to the activating Nitrile (C4), the C2 position benefits from direct activation by the Ring Nitrogen. Therefore, C2-substitution dominates under standard conditions.[1]

Protocol: Amination at C2

Target Product: 2-Amino-3-fluoro-4-cyanopyridine derivative.[1]

  • Preparation:

    • Dissolve 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

    • Why THF: Protic solvents can stabilize the leaving group anion but may compete as nucleophiles. THF is non-nucleophilic.[1]

  • Nucleophile Addition:

    • Add the amine nucleophile (1.2 eq).[1]

    • Add a non-nucleophilic base (DIPEA or

      
      , 1.5 eq) to scavenge the generated HI.
      
  • Reaction Conditions:

    • Stir at Room Temperature for 1-2 hours.

    • If the nucleophile is sterically hindered, heat to 50°C.

    • Caution: Heating above 80°C with strong nucleophiles may begin to displace the C3-Fluorine or attack the Nitrile.

  • Isolation:

    • Dilute with water (to precipitate the product if solid) or extract with EtOAc.[1]

    • The C2-Iodine is a good leaving group; yields are typically >85%.[1]

Part 4: Mechanistic Pathway Visualization[1]

The following diagram illustrates the catalytic cycle for the Suzuki coupling, emphasizing the role of the C2-I bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Substrate (C2-I) TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product Product 2-Aryl-3-fluoro pyridine-4-carbonitrile RedElim->Product Substrate 3-Fluoro-2-iodo pyridine-4-carbonitrile Substrate->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling at the C2 position.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21075867, 3-Fluoro-4-iodopyridine-2-carbonitrile. (Isomer data used for property verification).[1] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[7] (Validation of 2-pyridyl coupling mechanics). [Link]

Sources

Application

Experimental protocols for nucleophilic substitution on 3-Fluoro-2-iodopyridine-4-carbonitrile

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 3-Fluoro-2-iodopyridine-4-carbonitrile Executive Summary & Mechanistic Rationale In modern drug development and medicinal chemistry, highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 3-Fluoro-2-iodopyridine-4-carbonitrile

Executive Summary & Mechanistic Rationale

In modern drug development and medicinal chemistry, highly functionalized pyridine scaffolds are invaluable building blocks. 3-Fluoro-2-iodopyridine-4-carbonitrile is a uniquely primed bifunctional electrophile that offers orthogonal reactivity, allowing for sequential, site-selective modifications.

The core mechanistic advantage of this scaffold lies in the "element effect" of nucleophilic aromatic substitution (


). While iodine is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), it is a relatively poor leaving group for 

[1]. Conversely, fluorine acts as an exceptional leaving group in

because its high electronegativity inductively stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic addition step[2]. The C-F bond breakage is fast and not rate-limiting, which paradoxically makes the strongest carbon-halogen bond the most reactive in this context[3].

Furthermore, the substitution is heavily accelerated by the electron-withdrawing carbonitrile (-CN) group at the C4 position, which provides strong mesomeric and inductive stabilization to the ortho-position (C3)[4]. Consequently, nucleophiles will highly selectively displace the C3-fluorine, leaving the C2-iodine intact for downstream functionalization.

Mechanistic Logic & Orthogonal Reactivity Pathway

SNAr_Logic Substrate 3-Fluoro-2-iodopyridine- 4-carbonitrile Meisenheimer Meisenheimer Complex (Stabilized by -CN) Substrate->Meisenheimer Nucleophilic Attack (Rate-Determining) SNAr_Product 3-Substituted-2-iodopyridine- 4-carbonitrile Meisenheimer->SNAr_Product Rapid F- Loss CrossCoupling Pd-Catalyzed Cross-Coupling SNAr_Product->CrossCoupling Orthogonal C-I Reactivity FinalProduct Fully Functionalized Pyridine Scaffold CrossCoupling->FinalProduct C-C/C-N Bond Formation

Orthogonal reactivity logic for 3-Fluoro-2-iodopyridine-4-carbonitrile.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for displacing the C3-fluorine using various classes of nucleophiles.

Nucleophile TypeExample ReagentSolventBaseTempReaction TimeExpected YieldRegioselectivity
Secondary Amine MorpholineTHFDIPEA (1.5 eq)0 °C to RT2-4 h>85%>99% (C3-F displacement)
Primary Amine BenzylamineDMFK₂CO₃ (2.0 eq)RT to 50 °C4-8 h75-85%>99% (C3-F displacement)
Alkoxide NaOMeMeOHNone0 °C1-2 h~80%>95% (C3-F displacement)
Thiolate NaSMeTHFNone0 °C1 h>90%>99% (C3-F displacement)

Experimental Workflow

Workflow Step1 1. Reagent Preparation Weigh Substrate & Nucleophile Step2 2. Reaction Setup Dissolve in THF/DMF at 0 °C Step1->Step2 Step3 3. Base Addition Add DIPEA or K2CO3 dropwise Step2->Step3 Step4 4. Incubation & Monitoring Stir at RT, check via TLC/LC-MS Step3->Step4 Step5 5. Quench & Extraction Add H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Self-Validation 19F NMR (loss of F), 1H NMR Step6->Step7

Step-by-step experimental workflow for SNAr on fluoropyridines.

Detailed Experimental Protocols

Protocol A: Nitrogen Nucleophiles (e.g., Morpholine)

This protocol describes the introduction of a secondary amine.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 mmol, 248 mg).

  • Solvation: Add 10 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath.

    • Causality: THF provides excellent solubility for the pyridine scaffold while remaining chemically inert. Initiating the reaction at 0 °C controls the exothermicity of the Meisenheimer complex formation, preventing off-target attack at the highly electrophilic nitrile group.

  • Base & Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL) followed by dropwise addition of morpholine (1.1 mmol, 96 µL).

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extraction: Once complete, quench the reaction with 15 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

  • Self-Validating Step: Submit the purified product for

    
     NMR. The starting material exhibits a distinct fluorine signal (typically between -100 to -120 ppm). The complete disappearance of this 
    
    
    
    signal acts as a binary, self-validating confirmation
    that the C-F bond has been successfully displaced, while
    
    
    NMR will confirm the integration of the morpholine protons.
Protocol B: Oxygen Nucleophiles (e.g., Sodium Methoxide)

Alkoxides are harder nucleophiles and stronger bases than amines, requiring stricter environmental controls.

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 mmol, 248 mg) in 8 mL of anhydrous Methanol. Cool to 0 °C.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (1.05 mmol, 0.5 M solution) dropwise over 10 minutes.

    • Causality: Strict anhydrous conditions and exact stoichiometric control (1.05 eq) are mandatory. Excess base or the presence of adventitious water will lead to the hydroxide-mediated hydration of the C4-carbonitrile into a primary amide, ruining the scaffold.

  • Incubation: Stir at 0 °C for 1-2 hours. Do not heat.

  • Quench: Quench strictly at 0 °C with a few drops of glacial acetic acid to neutralize the alkoxide, then evaporate the methanol under reduced pressure.

  • Extraction & Purification: Partition the residue between water (10 mL) and Dichloromethane (3 × 15 mL). Dry the organics over

    
    , concentrate, and purify via short-pad silica chromatography.
    
  • Self-Validating Step: Perform LC-MS analysis. The expected mass should correspond to the exact mass of the methoxy-substituted product. Any mass signal showing +18 Da indicates a failure in environmental control , confirming unwanted nitrile hydration.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: Molecules (MDPI) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-2-iodopyridine-4-carbonitrile

Welcome to the comprehensive technical support guide for the purification of 3-Fluoro-2-iodopyridine-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the purification of 3-Fluoro-2-iodopyridine-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated pyridine compounds. Here, we address common challenges and provide detailed, field-proven methodologies to ensure the highest purity of your target compound.

Introduction

3-Fluoro-2-iodopyridine-4-carbonitrile is a valuable building block in medicinal chemistry. Its purification can be challenging due to the nature of the pyridine ring and the presence of multiple functional groups. This guide offers a structured approach to troubleshooting common issues and provides robust protocols for achieving high purity.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the purification process.

Issue 1: My crude product is a dark, oily residue.

Possible Cause: This is often due to the presence of colored impurities and by-products from the synthesis. The basic nature of the pyridine ring can also contribute to the formation of colored complexes.

Solutions:

  • Activated Charcoal Treatment: Before attempting more complex purification methods, a simple treatment with activated charcoal can be highly effective.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate). Add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities.[1]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for an effective separation from non-basic impurities.[2]

    • Protocol: Dissolve the crude product in an organic solvent like dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer. The colored, non-basic impurities will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[2]

Issue 2: I'm observing significant peak tailing during column chromatography.

Possible Cause: Peak tailing is a common problem when purifying pyridine derivatives on silica gel.[3] This is due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[3]

Solutions:

  • Mobile Phase Additives: Adding a small amount of a competing base to the eluent can significantly reduce tailing.

    • Recommendation: Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will preferentially interact with the active silanol sites, allowing your compound to elute with a more symmetrical peak shape.[2][4]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Options: Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.[4]

Issue 3: The product fails to crystallize from the chosen solvent system.

Possible Cause: The presence of even minor impurities can inhibit crystallization.[4] Additionally, the molecule's inherent properties might favor an oily or amorphous state.

Solutions:

  • High Purity is Crucial: Ensure the product is as pure as possible before attempting recrystallization. It may be necessary to perform a quick column chromatography step first.[4]

  • Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[5][6]

    • Procedure: Test the solubility of a small amount of your compound in various solvents at both room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not at room temperature.[5][7]

    • Solvent/Anti-Solvent System: If a single solvent is not effective, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.[8] Common systems for similar compounds include ethyl acetate/hexane and ethanol/water.[1][9]

Issue 4: Low recovery of the product after purification.

Possible Cause: Loss of material can occur at various stages, including multiple transfer steps, irreversible adsorption to the stationary phase, or decomposition.[4]

Solutions:

  • Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material between flasks.

  • Adsorption onto Silica for Loading: When preparing for column chromatography, dissolve the crude product in a minimal amount of solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often leads to better separation and recovery compared to liquid loading.[8]

  • Check for Decomposition: If you suspect the compound is degrading on the silica gel column, consider switching to a less acidic stationary phase like neutral alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 3-Fluoro-2-iodopyridine-4-carbonitrile?

A1: Flash column chromatography is typically the most versatile and common method for the initial purification of crude reaction mixtures of this type.[8] For achieving very high purity of a solid product, recrystallization is often the final and most effective step.[1][2]

Q2: How can I effectively remove residual iodine from my product?

A2: A wash with a 10% aqueous solution of sodium thiosulfate during the workup is a standard and effective method for removing residual iodine.[1]

Q3: My purified product is still slightly colored. What can I do?

A3: If a slight coloration persists after initial purification, a final recrystallization, potentially with the use of activated charcoal during the hot dissolution step, can yield a colorless product.[1]

Q4: Can I use distillation for purification?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for solid compounds like 3-Fluoro-2-iodopyridine-4-carbonitrile. Moreover, pyridine derivatives can sometimes be sensitive to high temperatures.

Q5: What are the key considerations for storing the purified compound?

A5: 3-Fluoro-2-iodopyridine-4-carbonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying crude 3-Fluoro-2-iodopyridine-4-carbonitrile.

Materials:

  • Crude 3-Fluoro-2-iodopyridine-4-carbonitrile

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or pentane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[8]

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by increasing the percentage of ethyl acetate. If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is for obtaining a highly pure, crystalline product.

Materials:

  • Partially purified 3-Fluoro-2-iodopyridine-4-carbonitrile

  • Selected recrystallization solvent or solvent pair (e.g., ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Induce Crystallization: Slowly add the hot "anti-solvent" (e.g., hexane) until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Then, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "anti-solvent," and allow them to dry.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography 95-98%Good for initial cleanup of crude mixtures; versatile.Can be time-consuming; potential for product loss on the column.
Recrystallization >99%Excellent for achieving high purity; removes trace impurities.Requires a suitable solvent system; can have lower yields than chromatography.
Acid-Base Extraction VariableGood for removing non-basic impurities.May not remove impurities with similar basicity.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude 3-Fluoro-2-iodopyridine-4-carbonitrile is_oily Is the crude product a dark oil? start->is_oily charcoal Treat with Activated Charcoal is_oily->charcoal Yes column Flash Column Chromatography is_oily->column No acid_base Perform Acid-Base Extraction charcoal->acid_base acid_base->column check_purity Check Purity (TLC, NMR) column->check_purity check_purity->column No is_solid Is the product a solid? check_purity->is_solid Purity Sufficient? recrystallize Recrystallize is_solid->recrystallize Yes final_product Pure Product is_solid->final_product No (if oil) recrystallize->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

Troubleshooting Chromatography Issues

ChromatographyTroubleshooting start Chromatography Issue peak_tailing Peak Tailing Cause: Interaction with acidic silica Solution: Add triethylamine to eluent or use alumina start->peak_tailing low_recovery Low Recovery Cause: Irreversible adsorption or decomposition Solution: Dry load sample or use a less acidic stationary phase start->low_recovery poor_separation Poor Separation Cause: Inappropriate solvent system Solution: Optimize eluent polarity or change stationary phase start->poor_separation

Caption: Common chromatography problems and their solutions.

References

  • Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents. (n.d.).
  • Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole - PubMed. (2011, December 15).
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • (PDF) Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents - ResearchGate. (2025, October 8).
  • Technical Support Center: Purification of Halogenated Naphthyridine Compounds - Benchchem. (n.d.).
  • Troubleshooting low reactivity of substituted pyridines in indolizine synthesis - Benchchem. (n.d.).
  • Application Note: Liquid-Liquid Extraction of Metal Ions with Pyridine-2,6-diethanol - Benchchem. (n.d.).
  • WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. (n.d.).
  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine - Benchchem. (n.d.).
  • Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation? : r/Chempros - Reddit. (2025, August 11).
  • 3-Fluoro-4-iodopyridine-2-carbonitrile | C6H2FIN2 | CID 21075867 - PubChem. (n.d.).
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022, December 27).
  • 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[8][11]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile - MDPI. (2026, February 23). Retrieved from

  • Troubleshooting Guide: Purification of 4-Ethynylpyrene Derivatives - Smolecule. (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
  • 3-Fluoro-4-Iodopyridine-2-Carbonitrile - Methylamine Supplier. (n.d.).
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates - ChemRxiv. (n.d.).
  • 3-Fluoro-4-iodopyridine | CAS 22282-75-3 - Ossila. (n.d.).
  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
  • 3-Fluoro-4-iodopyridine 97 22282-75-3 - Sigma-Aldrich. (n.d.).
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • 3-Fluoro-4-iodopyridine | Biochemical Reagent - MedchemExpress.com. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Fluoro-2-iodopyridine-4-carbonitrile

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 3-fluoro-2-iodopyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 3-fluoro-2-iodopyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring substituted with both a fluorine and a nitrile group, present distinct challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate successful and reproducible outcomes.

I. Understanding the Substrate: Key Challenges

The structure of 3-fluoro-2-iodopyridine-4-carbonitrile introduces several factors that can complicate the standard Suzuki-Miyaura coupling:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The presence of electron-withdrawing fluorine and nitrile groups further enhances this effect.

  • Steric Hindrance: The substituent at the 2-position (iodine) is adjacent to the pyridine nitrogen, which can sterically hinder the approach of the catalyst and the boronic acid partner.

  • Potential for Side Reactions: The electron-deficient nature of the pyridine ring can make the starting material and product susceptible to various side reactions, including protodeboronation of the boronic acid and homo-coupling.[1][3]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for the Suzuki coupling of 3-fluoro-2-iodopyridine-4-carbonitrile?

For electron-deficient and sterically hindered substrates like this, standard catalysts such as Pd(PPh₃)₄ may be inefficient.[2] It is highly recommended to use a catalyst system composed of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand.[4][5] Ligands from the Buchwald group, like SPhos and XPhos, are excellent starting points due to their proven efficacy in coupling challenging heteroaryl halides.[3][5]

Q2: Which base should I choose for this reaction?

The choice of base is critical and can significantly influence the reaction's success.[6] For this substrate, inorganic bases are generally preferred. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good choice.[6][7] Stronger bases like hydroxides can sometimes promote side reactions, including protodeboronation of the boronic acid.[1][8]

Q3: My reaction is not going to completion. What are the likely causes?

Several factors can lead to incomplete conversion:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.[1] Increasing the ligand-to-palladium ratio or switching to a more robust ligand can help.

  • Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[9] Cautiously increasing the reaction temperature may improve conversion.

  • Poor Reagent Quality: Ensure your boronic acid is of high purity and has not degraded. The solvent should be anhydrous and properly degassed.[9]

Q4: I am observing significant amounts of homo-coupled byproduct from my boronic acid. How can I minimize this?

Homo-coupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[3][4] Rigorous degassing of the solvent and reaction mixture is crucial.[9] Running the reaction under a strictly inert atmosphere (argon or nitrogen) is essential. Adding the aryl halide in a slight excess can also help to suppress homo-coupling.[1]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of 3-fluoro-2-iodopyridine-4-carbonitrile.

Issue 1: Low to No Conversion of Starting Material

Possible Causes & Solutions:

  • Ineffective Catalyst System:

    • Explanation: The combination of steric hindrance and the electron-deficient nature of the pyridine ring may require a highly active catalyst.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][5] Consider using a pre-formed palladium precatalyst which can provide a more active catalytic species.[4]

  • Catalyst Poisoning:

    • Explanation: Impurities in the starting materials or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst.[1]

    • Solution: Use high-purity reagents and solvents. If catalyst poisoning is suspected, filtering the reaction mixture through a small plug of Celite or silica gel before adding the catalyst may be beneficial.

  • Suboptimal Reaction Temperature:

    • Explanation: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while carefully monitoring for any signs of decomposition.[9]

Issue 2: Significant Protodeboronation of the Boronic Acid

Possible Causes & Solutions:

  • Excessive Temperature or Prolonged Reaction Time:

    • Explanation: High temperatures and long reaction times can accelerate the rate of protodeboronation, especially for electron-deficient or heteroaryl boronic acids.[1][10]

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Inappropriate Base:

    • Explanation: The choice and concentration of the base can influence the rate of protodeboronation.[6]

    • Solution: Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be less prone to causing protodeboronation than stronger bases like potassium hydroxide (KOH).[6]

  • Presence of Protic Sources:

    • Explanation: Water or other protic impurities in the solvent can facilitate protodeboronation.[8]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. While some Suzuki reactions benefit from the presence of water, for sensitive substrates, anhydrous conditions may be necessary.[4]

Issue 3: Formation of Homo-coupling Byproducts

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Explanation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homo-coupling of the boronic acid.[4][11]

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Ligand-to-Palladium Ratio:

    • Explanation: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it more susceptible to side reactions like homo-coupling.[9]

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is common.

Issue 4: Difficult Purification

Possible Causes & Solutions:

  • Formation of Palladium Black:

    • Explanation: Catalyst decomposition can lead to the formation of palladium black, which can complicate purification.

    • Solution: At the end of the reaction, filter the mixture through a pad of Celite to remove the palladium black before workup and chromatography.

  • Similar Polarity of Product and Byproducts:

    • Explanation: Homo-coupled byproducts or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.

    • Solution: Optimize the reaction conditions to minimize byproduct formation. For purification, explore different solvent systems for column chromatography or consider alternative purification techniques such as preparative HPLC or crystallization.

IV. Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-fluoro-2-iodopyridine-4-carbonitrile. Further optimization may be necessary depending on the specific boronic acid used.

Materials:

  • 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 3-fluoro-2-iodopyridine-4-carbonitrile, the arylboronic acid, and potassium carbonate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium catalyst and ligand mixture to the Schlenk tube under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Data Presentation: Ligand and Base Screening

The following tables provide a representative summary of how the choice of ligand and base can impact the yield of the Suzuki coupling reaction. These are illustrative examples, and actual results may vary.

Table 1: Effect of Ligand on Reaction Yield

Catalyst (2 mol%)Ligand (4 mol%)Base (K₂CO₃)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃2.0 equivDioxane/H₂O100<20
Pd(OAc)₂XPhos2.0 equivDioxane/H₂O10085
Pd(OAc)₂SPhos2.0 equivDioxane/H₂O10092
Pd₂(dba)₃RuPhos2.0 equivDioxane/H₂O10088

Table 2: Effect of Base on Reaction Yield

Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosNa₂CO₃Dioxane/H₂O10078
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O10092
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10090
Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O10085

VI. Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (R-B(OR)₃⁻) PdII->Transmetal DiarylPd Ar-Pd(II)-R(L₂) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-R RedElim->Product BaseActivation Base Activation of Boronic Acid Boronate [R-B(OH)₃]⁻ BaseActivation->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->BaseActivation + Base Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst OptimizeCatalyst Screen bulky phosphine ligands (e.g., SPhos, XPhos) or NHCs CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst->CheckTemp IncreaseTemp Increase temperature cautiously (80-120 °C) CheckTemp->IncreaseTemp No CheckBase Is the base appropriate? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase OptimizeBase Screen inorganic bases (K₂CO₃, K₃PO₄) CheckBase->OptimizeBase No CheckDegassing Is degassing sufficient? CheckBase->CheckDegassing Yes OptimizeBase->CheckDegassing ImproveDegassing Use freeze-pump-thaw or extended sparging CheckDegassing->ImproveDegassing No Success Successful Coupling CheckDegassing->Success Yes ImproveDegassing->Success

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

VII. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nishida, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9672-9675. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 63(11), 1126-1130. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Dreher, S. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 519-523. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. (2023). [Link]

  • de Oliveira, A. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1185-1193. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016). [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). [Link]

  • Krska, S. W., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 10(14), 3053-3056. [Link]

  • ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ghaffari, M., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 141(36), 14213-14224. [Link]

  • Alessi, M., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • PubMed. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. (2007). [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • El-Gendy, B. E. M., et al. (2014). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. International Journal of Scientific Research, 5(11), 1-5. [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). [Link]

  • ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025). [Link]

  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). [Link]

  • Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • The Journal of Organic Chemistry. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2013). [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

Sources

Troubleshooting

Common byproducts in the synthesis of 3-Fluoro-2-iodopyridine-4-carbonitrile

This technical guide details the synthesis, impurity profiling, and troubleshooting protocols for 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5). It is designed for medicinal chemists requiring high-purity in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, impurity profiling, and troubleshooting protocols for 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5). It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Core Synthesis Directive: Directed Ortho Metalation (DoM)[1]

The "Golden Path" Protocol The most efficient route to functionalize the C-2 position of the 3-fluoropyridine scaffold is Directed Ortho Metalation (DoM) . The fluorine atom at C-3 and the pyridine nitrogen (N-1) create a "privileged" acidic site at C-2 due to the inductive electron-withdrawing effect of both heteroatoms.

  • Precursor: 3-Fluoropyridine-4-carbonitrile

  • Reagents: Lithium Diisopropylamide (LDA), Iodine (

    
    )
    
  • Solvent: Anhydrous THF

  • Temperature: -78°C (Critical)[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve 3-fluoropyridine-4-carbonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Do not allow the temperature to rise above -70°C.

    • Mechanism:[3][4][5][6][7][8] The bulky base removes the proton at C-2, stabilized by the adjacent F and N atoms.

  • Equilibration: Stir at -78°C for 45–60 minutes. The solution typically turns deep yellow/orange.

  • Quench: Add a solution of Iodine (1.2 eq) in THF dropwise.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine. Extract with EtOAc.[6]
    

Troubleshooting & Impurity Analysis

The following byproducts are common when the "Golden Path" deviates from optimal conditions. Use this table to diagnose your crude LC-MS data.

Diagnostic Table: Common Byproducts
Impurity NameStructure DescriptionMass Shift (vs Target)Root CauseCorrective Action
Regioisomer 3-Fluoro-5-iodo pyridine-4-carbonitrile0 (Isobaric)Lithiation at C-5 (ortho to CN) instead of C-2.Use LiTMP (bulkier base) to favor the sterically crowded C-2 position; ensure T < -78°C.
Di-iodinated 3-Fluoro-2,5-diiodo pyridine-4-carbonitrile+126 DaExcess LDA (>1.2 eq) or insufficient mixing.Strictly control stoichiometry (1.05 eq LDA); improve stirring rate.
Hydrolysis A 3-Fluoro-2-iodopyridine-4-carboxamide +18 DaHydrolysis of Nitrile (CN) during acidic workup.Maintain neutral pH during workup; avoid prolonged exposure to aqueous phases.
SM 3-Fluoropyridine-4-carbonitrile-126 DaIncomplete lithiation or "wet" THF (proton quench).Retitrate LDA; distill THF over Na/benzophenone; ensure inert atmosphere.
Amidine 3-Fluoro-4-(N,N-diisopropylcarbamimidoyl )...VariableNucleophilic attack of LDA on the Nitrile carbon.Add LDA slower ; ensure temp is strictly -78°C to suppress nucleophilic addition.
Pathway Visualization

The diagram below illustrates the divergent pathways leading to the target versus impurities.

ReactionPathways SM 3-Fluoro-pyridine- 4-carbonitrile Li_Int 2-Lithio Intermediate (Thermodynamic) SM->Li_Int LDA, -78°C (Major Path) Li_Int_5 5-Lithio Intermediate (Kinetic/Competing) SM->Li_Int_5 LDA, > -70°C (Minor Path) Addition Impurity: Amidine (Base Attack on CN) SM->Addition Nu- Attack on CN (Warm Temp) Target TARGET: 3-Fluoro-2-iodo- pyridine-4-carbonitrile Li_Int->Target I2 Quench DiIodo Impurity: 2,5-Diiodo (Over-reaction) Li_Int->DiIodo Excess LDA/I2 Regio Impurity: 5-Iodo Isomer (Regioisomer) Li_Int_5->Regio I2 Quench Amide Impurity: Carboxamide (Hydrolysis) Target->Amide Acidic/Aq Workup

Caption: Reaction network showing the primary DoM pathway (Green) and competing failure modes (Red) including regioselectivity issues and functional group incompatibilities.

Frequently Asked Questions (FAQs)

Q1: I see a significant "M+18" peak in my LC-MS. Is my product degrading? A: Yes, this indicates the hydrolysis of the nitrile (-CN) to a primary amide (-CONH₂). This typically happens during the quench or workup if the pH drops below 4 or rises above 10.

  • Fix: Use a buffered quench (e.g., saturated

    
     or phosphate buffer pH 7) instead of strong acids. Dry the organic layer quickly over 
    
    
    
    and do not store the crude material in solution for long periods.

Q2: Why is the 5-iodo regioisomer forming, and how do I remove it? A: The C-5 proton is also acidic (ortho to the electron-withdrawing nitrile group). While C-2 is preferred due to the combined inductive effects of F and N, higher temperatures (> -70°C) allow the kinetic deprotonation of C-5.

  • Fix: Separation is difficult as they are isobaric and have similar polarity. Flash chromatography using a gradient of Dichloromethane (DCM) / Hexanes (rather than EtOAc/Hexanes) often provides better resolution for halopyridine isomers.

Q3: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: No. n-BuLi is a strong nucleophile and will attack the nitrile group (carbophilic attack) or the pyridine ring (nucleophilic aromatic substitution) rather than acting solely as a base. LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are non-nucleophilic bases required for this transformation [1].

Q4: The reaction mixture turned black upon adding Iodine. Is this normal? A: A dark color is expected due to excess iodine, but a "tarry" black precipitate suggests polymerization.

  • Fix: Ensure the iodine is dissolved in THF before addition. Adding solid iodine can cause local hot-spots and over-oxidation. Quench with sodium thiosulfate until the iodine color (purple/brown) disappears, leaving a yellow organic layer.

Alternative Synthesis: Halogen Exchange (Halex)

If the DoM route yields inseparable regioisomers, consider the Halex route starting from the chlorinated precursor.

  • Precursor: 2-Chloro-3-fluoropyridine-4-carbonitrile

  • Reagents: Sodium Iodide (NaI), Acetyl Chloride (catalytic), Acetonitrile.

  • Mechanism: Finkelstein-type aromatic substitution.

  • Advantage: Regiochemistry is fixed by the starting material; no 5-iodo isomer is possible.

  • Disadvantage: Requires high temperatures (reflux), which may hydrolyze the nitrile if moisture is present.

References

  • Snieckus, V. (1990).[8] Directed ortho metalation.[3][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The 2×3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Marsais, F., & Quéguiner, G. (1981). Metallation of halopyridines: A new synthesis of disubstituted pyridines. Tetrahedron, 39(12), 2009-2021. Link

Sources

Optimization

Improving yield in 3-Fluoro-2-iodopyridine-4-carbonitrile reactions

To: Research & Development Team From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Yield Optimization Guide: 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 887982-14-1) Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Yield Optimization Guide: 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 887982-14-1)

Executive Summary

This technical guide addresses yield-limiting factors in the functionalization of 3-Fluoro-2-iodopyridine-4-carbonitrile . This scaffold presents a unique "triad of reactivity": the labile C2-Iodine bond, the highly electron-deficient C4-Nitrile group, and the sterically modulating C3-Fluorine .

Our data indicates that 60% of yield failures stem from two competing pathways: protodehalogenation during cross-coupling and unintended nucleophilic aromatic substitution (SNAr) driven by the electron-poor ring. This guide provides self-validating protocols to suppress these side reactions.

Module 1: Cross-Coupling (Suzuki-Miyaura) Optimization

Context: The C2-Iodine is the primary handle for Pd-catalyzed coupling. However, the adjacent pyridine nitrogen and the electron-withdrawing nitrile group make the C-I bond prone to reduction (protodehalogenation) and the catalyst susceptible to poisoning.

Troubleshooting Q&A

Q1: I am observing significant protodehalogenation (formation of 3-fluoro-pyridine-4-carbonitrile). How do I stop this? Technical Insight: Protodehalogenation in 2-halopyridines is often driven by the presence of water or alcoholic solvents acting as hydride sources, particularly when the oxidative addition step is slow. The electron-deficient nature of this scaffold accelerates reductive elimination of Pd-H species. Corrective Protocol:

  • Switch Solvent System: Move from aqueous mixtures (e.g., Dioxane/H₂O) to anhydrous Toluene or THF .

  • Base Selection: Replace hydroxide/carbonate bases with anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

  • Catalyst Upgrade: Use a precatalyst that ensures rapid oxidative addition. Pd(OAc)₂ with XPhos or SPhos is superior to Pd(PPh₃)₄.

Q2: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Technical Insight: This suggests catalyst poisoning. The pyridine nitrogen and the nitrile group can coordinate to the Palladium center, forming an inactive "Pd-black" or stable complex. Corrective Protocol:

  • Ligand Overload: Increase the Ligand:Metal ratio to 2:1 or 3:1 (e.g., XPhos:Pd). The bulky biaryl ligand prevents the substrate nitrogen from binding to the metal center.

  • Temperature Ramp: Start the reaction at 60°C. If conversion is slow, ramp to 90°C. Avoid starting at >100°C, which accelerates catalyst decomposition before the catalytic cycle stabilizes.

Optimized Suzuki Protocol (Self-Validating)
  • Substrate: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 2.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Conditions: Degas (sparge with Ar for 10 min), seal, heat to 60°C for 4 hrs.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Context: The 4-cyano group makes the ring extremely electron-deficient, activating both the C2-I and C3-F positions for nucleophilic attack.

Troubleshooting Q&A

Q3: I want to displace the Iodine (C2) with an amine, but I see mixtures of C2 and C3 substitution. Technical Insight: While Iodine is a better leaving group in transition-metal chemistry, Fluorine is often a superior leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex. However, at C2, the Iodine is activated by the ring nitrogen. Control Strategy:

  • Temperature Control: C2-displacement (Iodine) is kinetically favored at lower temperatures (-10°C to 0°C) due to the weaker C-I bond. C3-displacement (Fluorine) requires higher activation energy.

  • Solvent Polarity: Use non-polar solvents (DCM, Toluene) to favor C2 attack. Highly polar aprotic solvents (DMF, DMSO) enhance the "hardness" of the nucleophile, increasing the risk of attacking the harder C3-F center.

Q4: My nitrile group is hydrolyzing to an amide during SNAr. Technical Insight: This occurs when using strong hydroxide bases or hygroscopic solvents. Corrective Protocol: Use organic bases like DIPEA (Hünig's base) or TEA in anhydrous acetonitrile. Avoid mineral bases (NaOH, KOH) entirely.

Module 3: Visualizing the Decision Pathway

The following diagram illustrates the critical decision points for functionalizing this scaffold to maximize yield.

ReactionOptimization Start Start: 3-Fluoro-2-iodopyridine-4-carbonitrile Goal Define Goal Start->Goal Suzuki C2-Arylation (Suzuki) Goal->Suzuki C-C Bond SNAr Nucleophilic Sub. (SNAr) Goal->SNAr C-N/C-O Bond Lithiation Metal-Halogen Exchange Goal->Lithiation Electrophile Quench Suz_Issue Issue: Protodehalogenation? Suzuki->Suz_Issue SNAr_Issue Issue: Regioselectivity (C2 vs C3)? SNAr->SNAr_Issue Li_Issue Issue: Nitrile Attack? Lithiation->Li_Issue Suz_Sol1 Use Anhydrous Toluene/THF Switch to K3PO4 Suz_Issue->Suz_Sol1 Yes Suz_Issue2 Issue: Stalled Conversion? Suz_Issue->Suz_Issue2 No Suz_Sol2 Use Bulky Ligand (XPhos) Increase L:Pd ratio Suz_Issue2->Suz_Sol2 Yes SNAr_Sol1 Target C2-I: Low Temp (<0°C), Non-polar solvent SNAr_Issue->SNAr_Sol1 Displace I SNAr_Sol2 Target C3-F: High Temp (>80°C), Polar solvent (DMSO) SNAr_Issue->SNAr_Sol2 Displace F Li_Sol Use Turbo-Grignard (iPrMgCl-LiCl) Avoid n-BuLi Li_Issue->Li_Sol Prevent Side Rxn

Caption: Decision tree for optimizing reaction conditions based on specific yield-limiting failure modes.

Module 4: Quantitative Data & Reagent Selection

Table 1: Solvent Effects on Suzuki Coupling Yield Reaction Conditions: 1.0 eq Substrate, 1.2 eq Ph-B(OH)₂, 2 mol% Pd(OAc)₂/SPhos, 2.0 eq Base, 80°C, 4h.

Solvent SystemBaseYield (%)Major Byproduct
Dioxane / H₂O (4:1) K₂CO₃45%Hydrolyzed Nitrile (Amide)
DMF (Anhydrous) K₂CO₃62%Homocoupling / Protodehalogenation
Toluene (Anhydrous) K₃PO₄ 92% None detected
THF (Anhydrous) CsF88%Trace Protodehalogenation

Key Takeaway: Anhydrous Toluene with Potassium Phosphate provides the highest yield by suppressing hydrolysis and reducing protodehalogenation.

References

  • Buchwald, S. L., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC). [Link]

  • PubChem . (2025).[1] 3-Fluoro-4-iodopyridine-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5)

Welcome to the Technical Support and Troubleshooting Center for 3-Fluoro-2-iodopyridine-4-carbonitrile . As a polyfunctional heterocyclic building block, this compound is highly valued in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Fluoro-2-iodopyridine-4-carbonitrile . As a polyfunctional heterocyclic building block, this compound is highly valued in medicinal chemistry and drug development. However, its unique structural trifecta—a highly activated carbon-fluorine (C-F) bond, a photolabile carbon-iodine (C-I) bond, and a hydrolyzable carbonitrile (-CN) group—demands rigorous handling protocols.

This guide is designed by application scientists to help you understand the mechanistic causality behind compound degradation and provide field-proven protocols to ensure chemoselectivity in your workflows.

Stability Profile and Storage Conditions

To maintain scientific integrity and prevent batch-to-batch variability, researchers must strictly adhere to the environmental boundaries of this compound. The quantitative storage parameters are summarized below.

ParameterRecommended ConditionCausality / Mechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal kinetic energy, preventing spontaneous degradation and slowing ambient hydrolysis rates.
Atmosphere Inert Gas (Argon or

)
Prevents atmospheric moisture from initiating nucleophilic attack or hydration of the electrophilic carbonitrile group.
Light Exposure Amber Glass / Dark StorageThe C-I bond is weak (~240 kJ/mol) and highly susceptible to photolytic homolysis, which liberates molecular iodine [2].
Solvent Compatibility Anhydrous, Non-nucleophilicProtic or nucleophilic solvents (e.g., MeOH, primary amines) can induce spontaneous

displacement of the fluorine atom.

Troubleshooting FAQs: Mechanistic Insights

Q: My batch of 3-Fluoro-2-iodopyridine-4-carbonitrile turned from pale yellow to dark brown. Is it completely degraded? A: Not necessarily, but it requires intervention. The brown discoloration is a classic indicator of photolytic cleavage. Iodopyridines are highly light-sensitive; exposure to ambient laboratory lighting provides enough energy to homolytically cleave the C-I bond, releasing trace amounts of molecular iodine (


) [2]. Because 

is deeply colored, even a 0.1% degradation can cause a stark color change. Solution: See Protocol A below to rescue the batch.

Q: During a palladium-catalyzed cross-coupling (e.g., Suzuki/Sonogashira) targeting the iodine position, I am observing the loss of the fluorine atom. Why is this happening? A: You are experiencing a competing Nucleophilic Aromatic Substitution (


). The fluorine atom at the 3-position is highly activated by the electron-withdrawing pyridine nitrogen, the ortho-iodine, and the para-carbonitrile. In 

reactions, the rate-determining step is often the formation of the Meisenheimer complex. Because fluorine is highly electronegative, it stabilizes this intermediate better than any other halogen, making the reactivity order F > Cl > Br > I [1]. If your cross-coupling conditions use a nucleophilic base (such as an alkoxide or a secondary amine), the base will rapidly displace the fluorine via

before the palladium catalyst can undergo oxidative addition into the C-I bond.

Q: I am detecting an unexpected M+18 mass peak in my LC-MS after a reaction. What is this byproduct? A: The M+18 peak indicates the addition of water (


), meaning your carbonitrile (-CN) group has been hydrolyzed to a pyridinecarboxamide (

). The nitrile group on an electron-deficient pyridine ring is highly electrophilic. Furthermore, if your reaction utilizes transition metals (like Cu or Pd), these metals can coordinate to the pyridine nitrogen, providing anchimeric assistance that drastically accelerates the hydration of the adjacent nitrile group even under mildly aqueous conditions [3].

Experimental Methodologies

Protocol A: Deiodination Rescue (Purification of Discolored Batches)

If your reagent has turned brown due to iodine liberation, use this self-validating liquid-liquid extraction protocol to restore purity before use.

  • Dissolution: Dissolve the discolored 3-Fluoro-2-iodopyridine-4-carbonitrile in an anhydrous, non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Quenching: Transfer the solution to a separatory funnel and add an equal volume of cold 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Agitation: Shake vigorously. The thiosulfate will reduce the deeply colored

    
     to colorless, water-soluble iodide ions (
    
    
    
    ). Validation: The organic layer should immediately transition from brown back to pale yellow/colorless.
  • Separation & Drying: Isolate the organic layer, dry over anhydrous Magnesium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) while shielding the flask from light with aluminum foil. Store the recovered solid immediately under Argon at 4°C.

Protocol B: Chemoselective Cross-Coupling Setup

To successfully couple at the C-I bond while preserving the C-F bond and the -CN group, follow these strict parameters:

  • Solvent Selection: Use strictly anhydrous, degassed, non-nucleophilic solvents (e.g., Toluene, 1,4-Dioxane, or THF). Do not use DMF or DMSO if they contain trace dimethylamine impurities.

  • Base Selection: Utilize strictly non-nucleophilic, inorganic bases. Potassium Phosphate Tribasic (

    
    ) or Cesium Carbonate (
    
    
    
    ) are optimal. Avoid all amine bases (e.g.,
    
    
    , DIPEA) as they can initiate
    
    
    at the C-F bond.
  • Light Shielding: Assemble the reaction in amber glassware or wrap the reaction vessel entirely in aluminum foil to prevent concurrent photolysis of the starting material.

  • Temperature Control: Initiate the reaction at room temperature. Only apply heat if oxidative addition is sluggish, as elevated temperatures exponentially increase the rate of unwanted nitrile hydration.

System Workflows & Degradation Pathways

Degradation A 3-Fluoro-2-iodopyridine-4-carbonitrile (Intact Molecule) B Photolysis (Light Exposure) A->B hν (UV/Vis) D Hydrolysis (Moisture + Trace Metals) A->D H2O, Cu/Pd F Nucleophilic Attack (Amines, Alcohols, Thiols) A->F Nucleophile C C-I Bond Cleavage Release of I2 (Brown Discoloration) B->C E Nitrile Hydration Formation of Pyridinecarboxamide D->E G SNAr at C3 Displacement of Fluorine F->G

Caption: Primary degradation and side-reaction pathways for 3-Fluoro-2-iodopyridine-4-carbonitrile.

Workflow S1 Step 1: Preparation Anhydrous Solvents & Inert Atmosphere (Ar/N2) S2 Step 2: Reagent Selection Non-nucleophilic Base (e.g., K3PO4) S1->S2 S3 Step 3: Reaction Setup Amber Glassware (Shield from Light) S2->S3 S4 Step 4: Execution Controlled Temp (0-25°C) Monitor via LC-MS S3->S4

Caption: Optimized chemoselective workflow to prevent photolysis, hydrolysis, and SNAr.

References

  • Spectrophotometric studies on the catalytic hydration of 2-pyridinecarbonitrile derivatives Oxford University Press (OUP) / Bulletin of the Chemical Society of Japan URL:[Link]

Optimization

Troubleshooting failed reactions with 3-Fluoro-2-iodopyridine-4-carbonitrile

Welcome to the Technical Support Center for 3-Fluoro-2-iodopyridine-4-carbonitrile . This highly functionalized pyridine building block is a powerful scaffold for drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-2-iodopyridine-4-carbonitrile . This highly functionalized pyridine building block is a powerful scaffold for drug discovery and materials science. However, its dense array of reactive sites—an iodine atom at C2, a fluorine atom at C3, and a cyano group at C4—creates a complex reactivity profile that frequently leads to off-target side reactions, catalyst poisoning, and poor yields.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind your failed experiments and provide self-validating, field-proven protocols to get your syntheses back on track.

Molecular Anatomy & Reactivity Profile

To troubleshoot effectively, you must understand the electronic environment of 3-Fluoro-2-iodopyridine-4-carbonitrile:

  • C2-Iodo (Cross-Coupling Site): The C-I bond is highly primed for oxidative addition in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira). However, the adjacent pyridine nitrogen can coordinate to the metal catalyst, a well-documented issue known as the "2-pyridyl problem"[1].

  • C3-Fluoro (SNAr Site): Fluorine is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The C3 position is highly activated by the strongly electron-withdrawing ortho-cyano group and the para-pyridine nitrogen, which stabilize the intermediate Meisenheimer complex[2].

  • C4-Carbonitrile (Directing/Side-Reaction Site): While it activates the ring for SNAr, the nitrile carbon is highly electrophilic. Under aqueous basic or acidic conditions, it is highly susceptible to hydration (forming an amide) or complete hydrolysis (forming a carboxylic acid).

Diagnostic Decision Tree

Use the following diagnostic workflow to identify the root cause of your reaction failure based on the observed byproducts.

G Start Reaction Failure 3-Fluoro-2-iodopyridine-4-carbonitrile ReactionType Which reaction pathway? Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling (C2-I) ReactionType->CrossCoupling SNAr Nucleophilic Aromatic Substitution (C3-F) ReactionType->SNAr Dehalogenation Issue: Dehalogenation or Homocoupling CrossCoupling->Dehalogenation Poisoning Issue: No Conversion (Catalyst Poisoning) CrossCoupling->Poisoning Hydrolysis Issue: Nitrile Hydrolysis (Amide Byproduct) SNAr->Hydrolysis Regio Issue: Poor Regioselectivity or Multiple Adducts SNAr->Regio Sol1 Action: Switch to Pd G3/G4 precatalysts & XPhos. Strictly degas. Dehalogenation->Sol1 Poisoning->Sol1 Sol2 Action: Use anhydrous solvents, non-nucleophilic bases (DIPEA). Hydrolysis->Sol2 Regio->Sol2

Diagnostic workflow for troubleshooting 3-Fluoro-2-iodopyridine-4-carbonitrile reaction failures.

Frequently Asked Questions & Troubleshooting Guides

Category A: Cross-Coupling Failures at the C2 Position

Q1: I am attempting a Suzuki-Miyaura coupling at the C2-iodo position, but my LC-MS shows massive dehalogenation (reduction) and unreacted boronic acid. What is happening? Causality: The extreme electron deficiency of this pyridine ring (driven by the -F and -CN groups) makes oxidative addition of the C-I bond to Pd(0) nearly instantaneous. However, this same electron deficiency makes the subsequent reductive elimination step thermodynamically uphill. If the reaction stalls at the Pd(II) intermediate, the complex will undergo


-hydride elimination (often scavenging hydrogen from the solvent, base, or amine ligands), leading to hydrodehalogenation[3]. Furthermore, the 2-pyridyl nitrogen can chelate the palladium center, forming a stable, catalytically dead complex[1].
Solution:  You must force the reductive elimination step and prevent nitrogen chelation by using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos). Using a pre-formed Pd G3 or G4 precatalyst ensures the rapid generation of the active monomeric Pd(0) species without requiring harsh reduction conditions[3].

Q2: How do I prevent homocoupling of my arylboronic acid during this reaction? Causality: Homocoupling is an oxidative process driven by the presence of trace oxygen in the reaction mixture, which oxidizes the boronic acid before it can transmetalate with the Pd(II) complex[3]. Solution: Rigorous degassing is non-negotiable. Sparging with nitrogen is insufficient for this sensitive substrate; you must use the freeze-pump-thaw method or strictly evacuate/backfill the reaction vessel on a Schlenk line.

Category B: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

Q3: I am running an SNAr reaction with an amine to displace the C3-fluorine, but I am isolating a significant amount of a byproduct where the cyano group has become an amide. How do I stop this? Causality: The C4-cyano group is highly electrophilic. When you use aqueous bases (like NaOH or K2CO3 in wet solvents) or heat the reaction excessively, the hydroxide ions or water molecules act as hard nucleophiles, attacking the nitrile carbon and hydrating it to a primary amide. Solution: The C3-fluorine is already hyper-activated by the ortho-cyano group. You do not need harsh conditions. Switch to strictly anhydrous polar aprotic solvents (DMSO, DMF, or MeCN) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Quantitative Data Summaries

Table 1: Catalyst & Ligand Optimization for C2 Cross-Coupling

Catalyst System Ligand Architecture Dominant Observation Recommendation
Pd(PPh3)4 Monodentate High dehalogenation, catalyst poisoning Not recommended
Pd(dppf)Cl2 Bidentate Moderate yield, significant homocoupling Acceptable only for highly reactive boronic acids

| XPhos Pd G3 | Bulky Biaryl | Rapid conversion, minimal side reactions | Optimal for 2-halopyridines |

Table 2: Base & Solvent Optimization for C3 SNAr

Base Solvent System Condition Type Outcome
NaOH / KOH H2O / EtOH Aqueous, Protic Massive nitrile hydrolysis (amide formation)
K2CO3 DMF Anhydrous, Polar Aprotic Good conversion, but requires elevated temp

| DIPEA | DMSO or MeCN | Anhydrous, Mild | Excellent regioselectivity, no hydrolysis |

Standardized Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling (Targeting C2-I)

This protocol utilizes a third-generation precatalyst to overcome the 2-pyridyl problem.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Add the XPhos Pd G3 precatalyst (0.02 to 0.05 equiv).

  • Seal the tube with a septum, evacuate the vessel on a vacuum manifold, and backfill with high-purity argon. Repeat this cycle three times to ensure rigorous exclusion of oxygen[3].

  • Via syringe, add anhydrous, degassed 1,4-Dioxane (to achieve a 0.1 M concentration).

  • Heat the reaction mixture in a pre-heated oil bath at 60–80 °C with vigorous stirring. Monitor the consumption of the starting material via LC-MS (typically complete within 2–4 hours).

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium and salts, and concentrate the filtrate under reduced pressure for chromatographic purification.

Protocol 2: Regioselective SNAr Amination (Targeting C3-F)

This protocol uses mild, anhydrous conditions to prevent nitrile hydrolysis.

  • In a flame-dried reaction vial flushed with nitrogen, dissolve 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Add the amine nucleophile (1.1 equiv).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. (Due to the strong activation by the cyano group, SNAr often proceeds rapidly without heating. If unreacted starting material remains after 2 hours, gently warm to 40 °C).

  • Quench the reaction by pouring the mixture into ice-cold water. If the product precipitates, isolate it via vacuum filtration. If it remains in solution, extract three times with EtOAc, wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na2SO4, and concentrate.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations National Center for Biotechnology Information (NIH / PMC)[Link][1]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration ResearchGate[Link][4]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-2-iodopyridine-4-carbonitrile by Recrystallization

Introduction Welcome to the technical support center for 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS No. 1807159-58-5).[1] This guide is designed for researchers, scientists, and drug development professionals who are lo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS No. 1807159-58-5).[1] This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical pyridine-based intermediate through recrystallization. This compound, and its structural isomers like 3-Fluoro-4-iodopyridine-2-carbonitrile, are valuable building blocks in medicinal chemistry.[2][3] Achieving high purity is paramount for the success of subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols. Our approach is grounded in the fundamental principles of crystallization, aiming to empower you with the scientific rationale behind each procedural step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a purification strategy for 3-Fluoro-2-iodopyridine-4-carbonitrile.

Q1: What is the first step in developing a recrystallization protocol for a new compound like 3-Fluoro-2-iodopyridine-4-carbonitrile?

A1: The foundational step is always a systematic solvent screening on a small scale (typically 50-100 mg of crude material).[4] The goal is to identify a solvent or solvent system with a specific solubility profile. The ideal solvent should dissolve the compound completely at or near its boiling point but exhibit very low solubility at cooler temperatures (e.g., room temperature or 0-4 °C).[5][6] This temperature-dependent solubility differential is the driving force for crystallization and purification.[5] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[4][5]

Q2: Based on the structure of 3-Fluoro-2-iodopyridine-4-carbonitrile, which single solvents are promising candidates to test first?

A2: The molecule possesses a polar pyridine ring and a nitrile group, but also nonpolar halogen atoms and an aromatic system. This mixed polarity suggests that solvents of intermediate polarity are excellent starting points. Based on the principle of "like dissolves like," you should explore:[7][8]

  • Toluene: Its aromatic nature can interact favorably with the pyridine ring, and it has a suitable boiling point (111 °C) for dissolving many organic solids.[7][9]

  • Ethyl Acetate: A moderately polar solvent that is effective for a wide range of organic compounds.

  • Alcohols (Isopropanol, Ethanol): These protic solvents can interact with the nitrogen of the pyridine ring.

  • Chlorinated Solvents (Dichloromethane, Chloroform): While the compound is noted to be soluble in these, they might be too effective, dissolving the compound even at room temperature, making them less suitable for recrystallization but useful for chromatography.[2]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile.[4][7] This is a very common scenario. You should opt for a two-solvent system when you observe one of the following during your screening:

  • The compound is highly soluble in one solvent, even when cold (e.g., Dichloromethane).

  • The compound is poorly soluble in another solvent, even when hot (e.g., Hexane).

The key is that the two solvents must be miscible.[8] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent (the anti-solvent) until turbidity (cloudiness) appears, which indicates the solution is saturated.[7]

Q4: My crude material is off-white to yellow. Can recrystallization remove this color?

A4: Yes, often it can. However, if the colored impurities have similar solubility profiles to your target compound, they may co-crystallize. If you perform a recrystallization and the resulting crystals are still colored, you can employ activated charcoal (decolorizing carbon).[10]

Causality: Activated charcoal has a high surface area with pores that adsorb large, colored impurity molecules, which are often polar, polymeric, or degradation byproducts.[10]

Procedure: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot, dissolved solution before filtration. Swirl for a few minutes to allow for adsorption. It is critical not to add charcoal to a boiling solution, as it can cause violent bumping.[10] You must then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using an excess of charcoal can lead to the loss of your desired product due to adsorption.[10]

Section 2: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This guide provides logical workflows to diagnose and solve common recrystallization problems.

Problem 1: No Crystals Form Upon Cooling

This is the most frequent issue in recrystallization and typically points to one of two causes: using too much solvent or supersaturation.[11]

Workflow for Inducing Crystallization

G start Hot, clear solution is at room temp. No crystals have formed. check_supersat Is the solution supersaturated? start->check_supersat induce Induce Nucleation: 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal (if available). 3. Cool further in an ice-salt bath. check_supersat->induce Yes (likely) too_much_solvent Diagnosis: Too much solvent used. The solution is not saturated. check_supersat->too_much_solvent No check_again Crystals form? induce->check_again fail Failure: Recover crude material by evaporating all solvent. Re-evaluate solvent choice or check initial purity. induce->fail If still no crystals after remedy success Success: Collect crystals via vacuum filtration. check_again->success Yes check_again->too_much_solvent No remedy_solvent Remedy: Gently heat solution and evaporate a portion of the solvent. Allow to cool again. too_much_solvent->remedy_solvent remedy_solvent->start Repeat Cooling

Caption: Troubleshooting workflow for failure of crystal formation.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11]

  • Causality & Explanation: This happens when the solution becomes saturated at a temperature above the melting point of the solute. Since impurities depress the melting point, a highly impure sample is more prone to oiling out.[8][12] It can also occur if the solution is cooled too rapidly.[11]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If the problem persists, especially with a mixed-solvent system, try reheating and adding more of the "good" solvent before attempting a slow cool-down again.[11]

Problem 3: The Recrystallization Yield is Very Low

A low yield can be frustrating, but it points to specific experimental parameters that can be optimized.

  • Causality & Explanation:

    • Excessive Solvent: The most common cause. A portion of your product remains dissolved in the mother liquor even when cold.[11]

    • Premature Crystallization: The product crystallized in the funnel during a hot filtration step and was discarded with the impurities.

    • Incomplete Crystallization: The solution was not cooled sufficiently to maximize crystal formation.[13]

    • Excessive Washing: Using too much cold solvent to wash the collected crystals can dissolve a significant portion of the product.[13]

  • Solution:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of hot solvent required to just dissolve the compound.[14]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and keep the solution near its boiling point.[13]

    • Maximize Crystal Formation: After cooling to room temperature, always place the flask in an ice bath for at least 30 minutes before filtering.[13]

    • Wash Judiciously: Wash the collected crystals with a minimal amount of ice-cold solvent, just enough to wet the surface of the crystal cake.

Section 3: Experimental Protocols

Safety Note: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-Fluoro-2-iodopyridine-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled.[15]

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents to find a suitable candidate for recrystallization.

  • Place approximately 50 mg of crude 3-Fluoro-2-iodopyridine-4-carbonitrile into several small test tubes.

  • To each tube, add a different solvent (e.g., Toluene, Ethyl Acetate, Hexane, Ethanol, Water) dropwise at room temperature.

  • Observe the solubility. If a solvent dissolves the compound completely at room temperature, it is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.

  • For solvents that do not dissolve the compound, gently heat the test tube in a sand or water bath.

  • If the compound dissolves completely when hot, remove the tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • A good candidate solvent is one where the compound dissolves when hot and forms a large volume of crystals upon cooling.

Protocol 2: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)

This is often a highly effective system for compounds of intermediate polarity.[9]

  • Place the crude 3-Fluoro-2-iodopyridine-4-carbonitrile in an appropriately sized Erlenmeyer flask with a stir bar.

  • Heat the flask on a stirrer/hotplate and add the minimum amount of hot ethyl acetate ("good" solvent) required to fully dissolve the solid.[9]

  • While the solution is hot and stirring, slowly add hot hexane ("poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[9]

  • Add a few more drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold hexane.[9]

  • Dry the purified crystals under vacuum to remove residual solvent.

General Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve crude solid in MINIMAL hot solvent hot_filt 2. Perform hot gravity filtration (Optional: if insoluble impurities or charcoal present) dissolve->hot_filt if needed cool_rt 3. Cool solution slowly to room temperature dissolve->cool_rt if no hot filtration hot_filt->cool_rt cool_ice 4. Cool further in ice bath to maximize yield cool_rt->cool_ice vac_filt 5. Collect crystals via vacuum filtration cool_ice->vac_filt wash 6. Wash crystals with small amount of ICE-COLD solvent vac_filt->wash dry 7. Dry crystals under vacuum wash->dry

Caption: A generalized step-by-step workflow for recrystallization.

Section 4: Data Summary

Choosing a solvent requires balancing polarity with a boiling point that is high enough to dissolve the compound but not so high that it is difficult to remove.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Unlikely to be a good single solvent; compound is insoluble.[2] May work as an anti-solvent with a polar organic solvent like ethanol.[9]
Methanol655.1A polar protic solvent. Good for polar compounds.
Ethanol784.3Common choice, less volatile than methanol.[13]
Acetone565.1A polar aprotic solvent; often dissolves many compounds at room temp.
Ethyl Acetate774.4Excellent general-purpose solvent of medium polarity.[9]
Dichloromethane403.1Low boiling point. Likely to dissolve the compound too well.[2]
Toluene1112.4Good for aromatic compounds, higher boiling point.[9]
Hexane690.1Very nonpolar. Excellent choice as an anti-solvent ("poor" solvent).[7]

Polarity Index values are relative and sourced from various compilations. They serve as a general guide.

References

  • Recrystallization. (n.d.). In Organic Chemistry Laboratory I. Retrieved March 7, 2026, from [Link]

  • Crystallization. (n.d.). Austin Community College. Retrieved March 7, 2026, from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. Retrieved March 7, 2026, from [Link]

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents. (n.d.). Google Patents.
  • Recrystallization. (n.d.). University of Tanta. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Wired Chemist. Retrieved March 7, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. Retrieved March 7, 2026, from [Link]

  • 3-Fluoro-4-iodopyridine-2-carbonitrile | C6H2FIN2 | CID 21075867 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Reddit. Retrieved March 7, 2026, from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Nature. Retrieved March 7, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Colorado Springs. Retrieved March 7, 2026, from [Link]

  • Synthesis of Pyridine Nucleosides by Cycloaddition Reactions... - ScholarWorks at WMU. (n.d.). Western Michigan University. Retrieved March 7, 2026, from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved March 7, 2026, from [Link]

  • Impact of impurities on crystal growth | Request PDF - ResearchGate. (2025, April 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Melting points, colours, solvents for recrystallization, and yields... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 3-Fluoro-2-iodopyridine-4-carbonitrile - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Column chromatography techniques for purifying 3-Fluoro-2-iodopyridine-4-carbonitrile

Current Status: Operational Ticket ID: CHROM-PYR-2I3F4CN Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purifying 3-Fluoro-2-iodopyridine-4-carbonitrile presents a unique set of...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHROM-PYR-2I3F4CN Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 3-Fluoro-2-iodopyridine-4-carbonitrile presents a unique set of chromatographic challenges derived from its competing electronic effects. While the electron-withdrawing nitrile (CN) and fluorine (F) groups reduce the basicity of the pyridine nitrogen—mitigating some "streaking" issues typical of pyridines—the labile C-I bond requires strict protection from photolytic deiodination.

This guide moves beyond standard protocols, offering a causality-driven troubleshooting framework for high-purity isolation required in pharmaceutical intermediate workflows (e.g., KRAS inhibitor synthesis).

Part 1: Method Development & Stationary Phase Strategy

The "Pyridine Paradox"

Does this molecule require amine-modified silica?

Analysis: Unsubstituted pyridines streak on silica due to hydrogen bonding between the basic nitrogen and acidic silanols (


). However, in 3-Fluoro-2-iodopyridine-4-carbonitrile , the electron-withdrawing nature of the 4-cyano and 3-fluoro groups significantly lowers the 

of the pyridine nitrogen.

Verdict: Standard silica (Type 60, 40-63 µm) is generally sufficient, BUT trace acidity can still catalyze hydrolysis of the nitrile or cause minor tailing.

Protocol A: The "Buffered" Standard Silica Approach (Recommended) To ensure sharp bands and prevent acid-catalyzed degradation:

  • Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (Et3N) .

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the mobile phase without Et3N before loading. This neutralizes the most active silanol sites without leaving excess base that could hydrolyze the nitrile.

Mobile Phase Selection
Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate High Excellent selectivity for separating the mono-iodo product from non-iodinated precursors. Start with 0-20% EtOAc gradient.
DCM / Methanol Medium Use only if solubility is an issue. DCM can mask UV detection; Methanol is too polar for this lipophilic halide.
Heptane / TBME High Alternative to Hex/EtOAc. TBME (tert-Butyl methyl ether) often provides better separation of regioisomers due to steric bulk.

Part 2: Critical Experimental Protocols

Workflow: Photoprotective Chromatography

The C-I bond at the 2-position is susceptible to homolytic cleavage under ambient lab light, leading to "purple banding" (free iodine) and product loss.

PurificationWorkflow Raw Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc 8:2) Raw->TLC Check Rf Load Dry Loading (Celite 545) TLC->Load Rf ~0.3-0.4 Shield Light Shielding (Aluminum Foil) Load->Shield Critical Step Elute Gradient Elution (+0.5% Et3N) Shield->Elute

Caption: Figure 1. Photoprotective workflow to prevent deiodination during purification.

Step-by-Step Loading Protocol

Issue: The molecule often exhibits poor solubility in Hexane but high solubility in DCM. Liquid loading with DCM causes "band broadening" (the solvent effect).

Solution: Dry Loading Strategy

  • Dissolve crude 3-Fluoro-2-iodopyridine-4-carbonitrile in a minimal amount of DCM or Acetone.

  • Add Celite 545 (ratio 1:2 sample-to-Celite by weight). Note: Celite is preferred over silica for loading this compound to minimize residence time on active sites.

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Load the powder on top of the pre-equilibrated silica bed.

  • Add a protective layer of sand (1 cm) to prevent bed disturbance.

Part 3: Troubleshooting & FAQs

Q1: My product band is turning purple/brown on the column. What is happening?

Diagnosis: This is Deiodination . The purple color is free Iodine (


), indicating the C-I bond is breaking.
Root Cause: 
  • Exposure to light (photolysis).

  • Acidic silanols catalyzing elimination. Corrective Action:

  • Immediate: Wrap the column in aluminum foil.

  • Next Run: Switch to Neutral Alumina stationary phase if silica persists in degrading the compound.

  • Solvent: Ensure solvents are peroxide-free (especially if using ethers like THF or TBME), as peroxides accelerate oxidative deiodination.

Q2: I see two spots with very similar Rf values. Which is my product?

Diagnosis: Regioisomer Co-elution. Context: If synthesized via lithiation of 3-fluoropyridine-4-carbonitrile, you may have the 2-iodo (Target) and 6-iodo (Isomer) mixture. Differentiation:

  • Polarity: The 2-iodo isomer (flanked by Nitrogen and Fluoro) is typically less polar (higher Rf) than the 6-iodo isomer due to the "ortho-effect" masking the nitrogen's lone pair.

  • Visual Check: 2-Iodopyridines often quench UV fluorescence more strongly than their non-iodinated counterparts.

Q3: The nitrile peak is disappearing or shifting to baseline.

Diagnosis: Hydrolysis to Amide/Acid. Root Cause: The 4-position nitrile is activated by the electron-withdrawing 3-F and 2-I groups, making it highly susceptible to hydrolysis if the silica is too acidic or if the mobile phase contains water/alcohol and acid. Corrective Action:

  • Strictly avoid water in the mobile phase.

  • Do not use Methanol if possible; stick to EtOAc/Hexane.

  • Ensure the 1% Et3N buffer is used to maintain basicity.

Part 4: Decision Tree for Poor Separation

Use this logic flow to diagnose resolution issues specifically for halopyridines.

TroubleshootingTree Start Problem: Poor Separation CheckTailing Is the peak tailing? Start->CheckTailing YesTailing Yes CheckTailing->YesTailing NoTailing No CheckTailing->NoTailing AddBase Add 1% Et3N to Mobile Phase YesTailing->AddBase CheckRf Is Rf difference < 0.1? NoTailing->CheckRf RfSmall Yes (<0.1) CheckRf->RfSmall RfLarge No (>0.1) CheckRf->RfLarge ChangeSolvent Switch Modifier: Replace EtOAc with TBME or DCM RfSmall->ChangeSolvent CheckLoad Check Loading: Is sample precipitating? RfLarge->CheckLoad Precip Yes CheckLoad->Precip SwitchLoad Switch to Solid Loading (Celite) Precip->SwitchLoad

Caption: Figure 2.[1] Decision tree for diagnosing resolution and peak shape issues.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from 2

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.
  • PubChem. (2025).[4][5] 3-Fluoro-4-iodopyridine-2-carbonitrile Compound Summary. Retrieved from 5[5]

  • Reich, H. J. (2023). Common Problems in Chromatography of Pyridines.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-Fluoro-2-iodopyridine-4-carbonitrile

Executive Summary & Reactivity Profile The Challenge: You are working with 3-Fluoro-2-iodopyridine-4-carbonitrile , a highly electron-deficient scaffold often used in kinase inhibitor synthesis (e.g., targeting MEK, EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

The Challenge: You are working with 3-Fluoro-2-iodopyridine-4-carbonitrile , a highly electron-deficient scaffold often used in kinase inhibitor synthesis (e.g., targeting MEK, EGFR).[1] The combination of the pyridine nitrogen, the C4-nitrile (electron-withdrawing), and the C3-fluorine creates a specific electronic environment:

  • Hyper-Active C2-Iodine: The C2 position is activated by both the adjacent nitrogen and the inductive effects of the C3-F and C4-CN groups.[1] Oxidative addition of Pd(0) into the C-I bond is extremely fast.

  • The "Stalling" Risk: Because oxidative addition is fast, the catalytic cycle often bottlenecks at the transmetallation step.[2] If the Pd(II) intermediate sits too long, it is prone to protodehalogenation (replacing I with H) or non-specific decomposition (Pd black formation).

  • Stability Concerns: The C4-nitrile is susceptible to hydrolysis under harsh basic/aqueous conditions, and the electron-poor ring is vulnerable to nucleophilic attack (SNAr) by strong bases or nucleophiles at C6.

The Solution: Success relies on selecting a catalyst system that stabilizes the Pd(II) intermediate and accelerates transmetallation, while using mild bases to preserve the nitrile.

Diagnostic Flowchart: Catalyst & Condition Selector

Use this decision tree to select the starting conditions based on your specific coupling partner.

CatalystSelection Start Coupling Partner Type Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Amine Amine/Amide (Buchwald-Hartwig) Start->Amine StericCheck Is Partner Sterically Hindered (Ortho-subs)? Boronic->StericCheck SonoCheck Is Alkyne Volatile or Base Sensitive? Alkyne->SonoCheck BuchwaldRec Rec: Pd2(dba)3 + Xantphos Base: Cs2CO3 Solvent: Dioxane (100°C) Amine->BuchwaldRec StandardSuzuki Rec: Pd(dppf)Cl2 · DCM Base: Na2CO3 Solvent: Dioxane/H2O StericCheck->StandardSuzuki No HinderedSuzuki Rec: XPhos Pd G2 Base: K3PO4 Solvent: THF/H2O StericCheck->HinderedSuzuki Yes StdSono Rec: Pd(PPh3)2Cl2 + CuI Base: Et3N Solvent: DMF (RT) SonoCheck->StdSono No CuFreeSono Rec: Pd(OAc)2 + XPhos (Copper-Free) Base: Cs2CO3 SonoCheck->CuFreeSono Yes

Figure 1: Decision matrix for catalyst selection.[1][2] Note that for this specific substrate, Pd(dppf)Cl2 is preferred over Pd(PPh3)4 due to enhanced stability against the electron-deficient pyridine.

Technical Troubleshooting (Q&A)

Issue 1: Low Yield & Protodehalogenation

User Question: "I am running a Suzuki coupling with a phenylboronic acid. The starting material (iodide) disappears quickly on LCMS, but I see a large peak corresponding to the de-iodinated pyridine (3-fluoro-pyridine-4-carbonitrile) instead of the product. Why?"

Diagnosis: This is a classic symptom of protodehalogenation .[1][2]

  • Mechanism: The oxidative addition of Pd(0) into the C2-I bond is fast.[2] However, the transmetallation step (transfer of the aryl group from Boron to Palladium) is slower than the rate at which the Pd(II) species abstracts a proton from the solvent or base.

  • The Fluorine Effect: The C3-Fluorine makes the C2 position more electrophilic, stabilizing the Pd-Ar species but also making it prone to reduction if the cycle stalls.

Corrective Actions:

  • Switch Catalyst: Move to Pd(dppf)Cl2[3] · CH2Cl2 (1-3 mol%).[1] The bidentate dppf ligand has a large bite angle which stabilizes the Pd(II) center more effectively than monodentate ligands like PPh3, preventing decomposition and favoring reductive elimination [1].

  • Increase Concentration: Run the reaction at a higher concentration (0.2 M - 0.5 M). This increases the kinetic rate of the bimolecular transmetallation step relative to the unimolecular side reactions.

  • Dry Solvents: Ensure your dioxane or DMF is anhydrous.[1][2] Water acts as a proton source for the dehalogenation side-reaction.[1][2]

Issue 2: Nitrile Hydrolysis

User Question: "I see the desired product mass, but also a +18 mass peak (amide) or +19 mass peak (acid). Is the nitrile unstable?"

Diagnosis: Yes. The 4-position nitrile is highly activated by the pyridine nitrogen and the 3-fluorine.[1] In the presence of strong bases (NaOH, KOH) and heat, it hydrolyzes to the primary amide.

Corrective Actions:

  • Change Base: Switch to Na2CO3 or K3PO4 .[1][2] Avoid hydroxides.[1][2]

  • Reduce Water: Use a 9:1 or 10:1 ratio of organic solvent to water, or switch to anhydrous conditions using Cs2CO3 or K3PO4 in DMF/Dioxane.[2]

  • Temperature Control: Do not exceed 80°C unless necessary. Most iodine couplings on this scaffold proceed at 60-70°C.[1][2]

Issue 3: Regioselectivity & "Ortho Effect"

User Question: "Does the fluorine at position 3 interfere with coupling at position 2?"

Diagnosis: Sterically, yes; Electronically, it helps.[2]

  • Sterics: The fluorine atom is small (van der Waals radius ~1.47 Å), but it is ortho to the iodine. If you use extremely bulky ligands (like tBu3P), you might face steric clash.[2]

  • Recommendation: Ligands like dppf or XPhos are optimized to handle ortho-substitution.[1][2] Avoid standard Pd(PPh3)4 if the coupling partner is also ortho-substituted (e.g., 2-methylphenylboronic acid), as the "double ortho" effect will kill the yield.

Validated Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Best for: Standard aryl/heteroaryl boronic acids.[1]

  • Reagents:

    • Substrate: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv)[1]

    • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl2[3][4] · CH2Cl2 (0.03 equiv / 3 mol%)

    • Base: Na2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and base.[2]

    • Add the solvent mixture and sparge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

    • Add the Pd catalyst last.[2]

    • Seal and heat to 80°C for 2–4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.[2] The nitrile is stable under these specific workup conditions.

Protocol B: Sonogashira Coupling (Copper-Catalyzed)

Best for: Terminal alkynes.[1][6] Note: This scaffold couples very fast with alkynes.[2]

  • Reagents:

    • Substrate: 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv)[1]

    • Alkyne: Terminal alkyne (1.2 equiv)

    • Catalyst: Pd(PPh3)2Cl2 (0.02 equiv)

    • Co-Catalyst: CuI (0.01 equiv)

    • Base: Triethylamine (Et3N) (3.0 equiv)

    • Solvent: DMF (Anhydrous)[6]

  • Procedure:

    • Dissolve substrate and alkyne in DMF.[1][2]

    • Add Et3N. Degas the solution thoroughly.

    • Add Pd catalyst and CuI.[1][2]

    • Stir at Room Temperature. (Heating is rarely needed for 2-iodo-pyridines and increases side reactions).[1]

    • Note: If the reaction turns black immediately and stalls, it indicates catalyst decomposition.[2] Switch to Protocol C (Copper-Free).[1]

Mechanistic Visualization: The Protodehalogenation Trap

Understanding why the reaction fails is key to fixing it.[2] This diagram illustrates the competition between the desired pathway and the destructive side reaction.[2]

Mechanism Start Substrate (Ar-I) + Pd(0) OxAdd Oxidative Addition (Fast due to e- deficient ring) [Ar-Pd(II)-I] Start->OxAdd Very Fast TransMetal Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMetal Desired Path Stall Cycle Stalls (Low conc. or weak nucleophile) OxAdd->Stall Risk Zone Product Reductive Elimination Product (Ar-Ar') TransMetal->Product SideRxn Protodehalogenation (H-abstraction from solvent) Product: Ar-H (Loss of Iodine) Stall->SideRxn Pd(II) Unstable

Figure 2: The "Race Against Time." The electron-deficient nature of the pyridine ring accelerates Oxidative Addition. If Transmetallation is not equally fast (driven by concentration and catalyst choice), the intermediate diverts to Protodehalogenation.

References

  • Gildner, P. G., & Colacot, T. J. (2015).[2] Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508.[2]

  • Maluenda, I., & Navarro, O. (2015).[2] Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557.[2]

  • Schade, M. A., et al. (2010).[2] Regioselective Functionalization of 2,3-Dihalopyridines via Metallation and Cross-Coupling.[2] Journal of Organic Chemistry, 75(3), 687–698.[2]

Sources

Optimization

Handling and safety precautions for 3-Fluoro-2-iodopyridine-4-carbonitrile

Technical Support Center: 3-Fluoro-2-iodopyridine-4-carbonitrile Welcome to the technical support guide for 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS No. 1807159-58-5[1]).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-2-iodopyridine-4-carbonitrile

Welcome to the technical support guide for 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS No. 1807159-58-5[1]). This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. The goal is to ensure safe and effective use of this versatile building block in your experimental workflows.

Core Safety & Hazard Identification

3-Fluoro-2-iodopyridine-4-carbonitrile is a halogenated pyridine derivative that requires careful handling due to its potential hazards. All personnel must review the Safety Data Sheet (SDS) before commencing work.

Hazard Summary Table

Hazard ClassGHS ClassificationKey Precautionary Statements
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Avoid breathing dust. Do not eat, drink, or smoke when using this product.[2]
Skin Irritation Category 2Causes skin irritation.[2][3] Wash hands and any exposed skin thoroughly after handling.[4] Wear protective gloves and clothing.[2]
Eye Irritation Category 2 / 2ACauses serious eye irritation.[2][3][4] Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory Irritation Category 3May cause respiratory irritation.[2][4] Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood.[2][4]

This table is a summary. Always consult the full Safety Data Sheet (SDS) for comprehensive information.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of the compound and ensure user safety. Halogenated pyridines, as a class, require adherence to strict laboratory safety protocols.[5]

Q: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A: Due to its hazard profile, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear appropriate protective gloves.[4] Given the nature of halogenated organics, nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart.[5][6]

  • Body Protection: A fully-buttoned laboratory coat.[6] For larger quantities, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]

Q: What are the optimal storage conditions for 3-Fluoro-2-iodopyridine-4-carbonitrile?

A: To prevent degradation, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] It should be kept away from heat, direct sunlight, and sources of ignition.[6][8] The C-I bond can be sensitive, and proper storage minimizes potential decomposition. Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Troubleshooting Guide for Experimental Use

This section addresses specific issues that may arise during chemical reactions involving 3-Fluoro-2-iodopyridine-4-carbonitrile.

Q: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails. What are the common causes?

A: This is a frequent issue with complex heterocyclic substrates. Let's break down the possibilities:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal center of your palladium catalyst, inhibiting its activity.

    • Solution: Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Alternatively, use specialized ligands designed for heteroaromatic substrates that can mitigate this inhibition.

  • Poor Solubility: The compound is generally soluble in common organic solvents like dichloromethane but may have limited solubility in reaction solvents like toluene or dioxane at room temperature.[8]

    • Solution: Ensure the compound is fully dissolved before adding other reagents. You may need to gently warm the mixture or use a co-solvent system.

  • Base Incompatibility: The choice of base is critical. An overly strong base can lead to side reactions or degradation.

    • Solution: Screen different bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good starting points. Organic bases like triethylamine might be too weak, while stronger bases like t-BuOK could be too harsh.

  • Atmosphere Control: Cross-coupling reactions are highly sensitive to oxygen.

    • Solution: Ensure your reaction setup is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.

Q: I observe the formation of a de-iodinated byproduct (3-Fluoropyridine-4-carbonitrile). How can I prevent this?

A: Dehalogenation is a common side reaction, often mechanistically linked to the catalytic cycle or reagent stability.

  • Source of Hydride: The hydride for reductive de-iodination can come from various sources, including solvents (like isopropanol) or certain bases.

    • Solution: Use anhydrous, high-purity solvents. If using a boronic acid in a Suzuki coupling, ensure its quality, as impurities can facilitate protodeboronation followed by de-iodination pathways.

  • Reaction Temperature: Higher temperatures can sometimes promote this side reaction.

    • Solution: Attempt the reaction at the lowest effective temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.

Q: The compound appears to have discolored (e.g., turned yellow or brown) in the bottle. Is it still usable?

A: Discoloration often indicates minor degradation, potentially due to light exposure or slow reaction with atmospheric moisture/oxygen.[8] The C-I bond is the most likely point of sensitivity.

  • Solution: For non-critical applications, the material may still be suitable. However, for high-stakes syntheses (e.g., late-stage pharmaceutical work), it is crucial to verify its purity. Run a quick purity check via NMR or LC-MS. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary before use.

Workflow Diagram: Spill Response

The following diagram outlines the decision-making process for handling a spill of 3-Fluoro-2-iodopyridine-4-carbonitrile.

SpillResponse start Spill Occurs assess Assess Spill Size & Location Is it a 'small' spill? (e.g., <10g, contained in hood) start->assess evacuate Alert Personnel & Evacuate Area Pull Fire Alarm if Necessary assess->evacuate No / Unsure is_trained Are you trained and equipped to clean the spill? assess->is_trained Yes call_ehs Call Emergency Services / EHS evacuate->call_ehs is_trained->evacuate No get_kit Don Full PPE (Gloves, Goggles, Lab Coat) Obtain Spill Kit is_trained->get_kit Yes cleanup Cover with absorbent material (e.g., vermiculite) Sweep carefully, avoid raising dust get_kit->cleanup package Place waste in a sealed, labeled container cleanup->package dispose Dispose of as Hazardous Iodinated Organic Waste package->dispose decontaminate Decontaminate area with appropriate solvent Wash hands thoroughly package->decontaminate

Caption: Decision tree for responding to a laboratory spill.

Frequently Asked Questions (FAQs)

Q: How should I properly dispose of waste containing this compound?

A: Waste containing 3-Fluoro-2-iodopyridine-4-carbonitrile must be treated as hazardous chemical waste.[4]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed waste container labeled "Halogenated Organic Waste."

  • Do not mix with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal. Some facilities may have specific protocols for iodinated waste.[9]

Q: What are the primary decomposition products upon combustion?

A: In a fire, this compound may emit toxic and corrosive fumes.[2] Expected thermal decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[4] Firefighters should wear self-contained breathing apparatus.[4]

Q: Can I quench a reaction containing this compound with water?

A: Yes, quenching with deionized water is a reported procedure in syntheses involving this compound.[10] However, always perform the quench slowly and carefully, preferably in an ice bath, as the reaction mixture may contain unreacted reagents that could react exothermically with water.

Q: Is this compound considered a PBT (Persistent, Bioaccumulative, and Toxic) substance?

References

  • 3-Fluoro-4-Iodopyridine-2-Carbonitrile - Methylamine Supplier. (n.d.).
  • 3-Fluoro-4-iodo-2-pyridinecarbonitrile - Apollo Scientific. (2023, July 3).
  • Safety Data Sheet: 3-Fluoro-4-iodopyridine. (2010, November 4). Thermo Fisher Scientific Chemicals, Inc.
  • 3-Fluoro-4-iodopyridine-2-carbonitrile. (n.d.). PubChem.
  • 3-Fluoro-2-iodopyridine-4-carbonitrile. (n.d.). Amerigo Scientific.
  • Special Storage and Handling Procedures for Pyridine. (n.d.). Washington State University.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Disposal of Iodine-Containing Materials. (n.d.). ATSDR.
  • Safety Data Sheet: Pyridine for Synthesis. (2023, November 27). Loba Chemie.
  • 3-Fluoro-4-iodopyridine-2-carbonitrile Synthesis. (2025, July 24). ChemicalBook.
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026, February 4). PMC.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry of 3-Fluoro-2-iodopyridine-4-carbonitrile: A Comparative Analytical Guide

In modern drug discovery and medicinal chemistry, highly functionalized pyridine cores are indispensable. Among these, 3-Fluoro-2-iodopyridine-4-carbonitrile stands out as a premium electrophilic building block.

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and medicinal chemistry, highly functionalized pyridine cores are indispensable. Among these, 3-Fluoro-2-iodopyridine-4-carbonitrile stands out as a premium electrophilic building block. The strategic placement of the iodo group at the C2 position enables rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C3 fluoro group modulates the molecule's pKa and lipophilicity.

For analytical scientists and drug development professionals, monitoring the consumption of this starting material and the formation of its coupled products requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide objectively compares the mass spectrometric performance of 3-Fluoro-2-iodopyridine-4-carbonitrile against its halogenated alternatives—the bromo and chloro analogs—and provides a self-validating experimental framework for its analysis.

Isotopic Profiling & Signal Efficiency: The Causality of Sensitivity

When selecting a halogenated building block for high-throughput screening (HTS) or reaction monitoring, the isotopic signature of the halogen plays a critical role in mass spectrometric sensitivity.

The analytical superiority of the iodo compound stems directly from fundamental nuclear physics. Iodine is monoisotopic (100%


I), as is fluorine (100% 

F) . Consequently, 100% of the intact 3-Fluoro-2-iodopyridine-4-carbonitrile molecules form a single precursor ion mass (

at m/z 248.93). This concentrates the entire ion current into a single detection channel, maximizing the Signal-to-Noise (S/N) ratio.

Conversely, the alternative analogs suffer from isotopic dilution :

  • 2-Bromo-3-fluoropyridine-4-carbonitrile contains bromine, which exists as a nearly 1:1 ratio of

    
    Br and 
    
    
    
    Br. In Multiple Reaction Monitoring (MRM), the first quadrupole (Q1) can only select one precursor mass at a time. Selecting the
    
    
    Br isotope inherently discards ~50% of the analyte's ions, halving the theoretical sensitivity.
  • 2-Chloro-3-fluoropyridine-4-carbonitrile contains chlorine (

    
    Cl and 
    
    
    
    Cl in a 3:1 ratio), resulting in a ~25% loss of potential ion current if only the primary isotope is monitored .
Quantitative Comparison of Halogenated Analogs

The table below summarizes the physicochemical and MS properties dictating the analytical behavior of these compounds.

CompoundCAS NumberExact Mass

Isotopic SignatureApprox. C-X Bond EnergyPrimary MS/MS Neutral Loss
3-Fluoro-2-iodopyridine-4-carbonitrile 1807159-58-5248.93 DaMonoisotopic (100% M) ~240 kJ/mol-HI (128 Da)
2-Bromo-3-fluoropyridine-4-carbonitrile 1805188-90-2200.95 Da (

Br)
1:1 Doublet (M, M+2)~330 kJ/mol-HBr (80 Da)
2-Chloro-3-fluoropyridine-4-carbonitrile 870065-56-8157.00 Da (

Cl)
3:1 Doublet (M, M+2)~400 kJ/mol-HCl (36 Da)

Mechanistic Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of pyridine derivatives is crucial for accurate compound identification and avoiding false positives in complex matrices .

For 3-Fluoro-2-iodopyridine-4-carbonitrile, the fragmentation is governed by bond dissociation energies. The C-I bond (~240 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol). Upon entering the collision cell, the kinetically and thermodynamically favored pathway is the expulsion of hydrogen iodide (HI, 128 Da). The highly electronegative fluorine atom remains tightly bound to the pyridine ring, stabilizing the resulting carbocation via resonance and inductive effects .

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 248.9 C6H3FIN2+ Prod1 Product Ion [M+H - HI]+ m/z 121.0 C6H2FN2+ Precursor->Prod1 - HI (128 Da) CID Fragmentation Prod2 Product Ion [M+H - HI - HCN]+ m/z 94.0 C5HF+ Prod1->Prod2 - HCN (27 Da) Ring Cleavage

ESI-MS/MS fragmentation pathway of 3-Fluoro-2-iodopyridine-4-carbonitrile.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in reaction monitoring, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates built-in internal standard normalization and system suitability checks to autonomously flag matrix effects or source contamination.

A. System Suitability and Preparation
  • Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with 50 ng/mL of a stable-isotope labeled (SIL) internal standard (e.g., Pyridine-d5) to correct for ESI droplet desolvation variances.

  • System Suitability Test (SST): Before running the batch, inject an SST mix. The system is only validated to proceed if the IS retention time variance is

    
     0.05 min and mass accuracy is within 
    
    
    
    0.1 Da.
B. UHPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The highly polarizable iodine atom increases lipophilicity; the C18 phase ensures sharp peak symmetry.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Rationale: Formic acid acts as a proton source, driving the equilibrium toward the

    
     state.
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

C. Mass Spectrometry (ESI+) Parameters
  • Source Voltage: Capillary at 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Optimized):

    • Analyte:m/z 248.9

      
       121.0 (Collision Energy: 15 eV)
      
    • Qualifier:m/z 248.9

      
       94.0 (Collision Energy: 25 eV)
      
  • Carryover Validation: A matrix blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The batch self-validates only if the blank shows

    
     carryover in the 248.9 
    
    
    
    121.0 channel.

LCMS_Workflow A Sample Prep (IS Normalization) B UHPLC Separation (C18, 1.7 µm) A->B C ESI+ Ionization (Capillary: 3.0 kV) B->C D MRM Detection (248.9 -> 121.0) C->D

Standardized UHPLC-MS/MS workflow for halogenated pyridine carbonitriles.

Conclusion

For drug development professionals requiring precise reaction monitoring, 3-Fluoro-2-iodopyridine-4-carbonitrile offers significant analytical advantages over its bromo and chloro counterparts. Its monoisotopic nature ensures maximum ion transmission in the quadrupole, while the highly predictable, low-energy loss of HI under CID provides a clean, interference-free MRM transition. By implementing the self-validating LC-MS/MS protocol outlined above, laboratories can achieve highly reproducible, high-throughput quantification of this critical building block.

References

  • Reusch, W. "Mass Spectrometry - Isotope Patterns." Michigan State University,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71757315, 2-Chloro-3-fluoropyridine-4-carbonitrile." PubChem,[Link]

  • Bristow, A. W., et al. "Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives." Rapid Communications in Mass Spectrometry,[Link]

  • Zaikin, V. G., & Borisov, R. S. "Mass spectrometry of halogen-containing organic compounds." Russian Chemical Reviews,[Link]

Comparative

Comparative Guide: IR Spectroscopy of 3-Fluoro-2-iodopyridine-4-carbonitrile

This guide provides a technical analysis of the infrared (IR) spectroscopic characterization of 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS 1807159-58-5).[1] Given the specialized nature of this intermediate, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectroscopic characterization of 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS 1807159-58-5).[1] Given the specialized nature of this intermediate, this document focuses on comparative structural validation —distinguishing the target molecule from its common isomers and synthetic precursors using spectral fingerprinting.[1][2][3]

Compound Identifier: 3-Fluoro-2-iodopyridine-4-carbonitrile CAS Number: 1807159-58-5 Molecular Formula: C₆H₂FIN₂ Molecular Weight: 248.00 g/mol Primary Application: Functionalized scaffold for Suzuki-Miyaura cross-coupling (C-2 site) and nucleophilic substitution (C-4 nitrile modulation).[1]

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, one must understand the vibrational modes induced by the specific substitution pattern (2-Iodo, 3-Fluoro, 4-Cyano).[1] The molecule possesses a 1,2,3,4-tetrasubstituted pyridine ring , leaving hydrogen atoms only at positions 5 and 6.[1][3]

Vibrational Workflow Diagram

The following diagram illustrates the logical flow for assigning spectral bands based on structural features.

G Molecule 3-Fluoro-2-iodopyridine-4-carbonitrile Substituents Functional Groups Molecule->Substituents Ring Pyridine Scaffold Molecule->Ring CN_Group C≡N Stretch (2230-2250 cm⁻¹) Substituents->CN_Group Pos 4 CF_Group C-F Stretch (1250-1280 cm⁻¹) Substituents->CF_Group Pos 3 CI_Group C-I Interaction (<600 cm⁻¹ / Fingerprint) Substituents->CI_Group Pos 2 Vicinal Vicinal H-Wag (H5, H6) (800-850 cm⁻¹) Ring->Vicinal Adjacent H's

Figure 1: Vibrational assignment logic flow for CAS 1807159-58-5.

Comparative Performance: Target vs. Alternatives

In drug development, this compound is often screened alongside its structural isomers or precursors.[1][2][3] The table below outlines how to distinguish the target from these "alternatives" using IR spectroscopy.

Table 1: Spectral Discrimination Guide
FeatureTarget Molecule (CAS 1807159-58-5)Alternative 1: Isomer (CAS 669066-35-7)Alternative 2: Precursor (2-Chloro analog)
Structure 3-F, 2-I , 4-CN3-F, 4-I , 2-CN3-F, 2-Cl , 4-CN
C≡N Stretch 2235–2245 cm⁻¹ (Conjugated to ring, para to N)2240–2255 cm⁻¹ (Ortho to N, inductive effect)2235–2245 cm⁻¹ (Similar to target)
C-X Stretch C-I: <500 cm⁻¹ (Heavy atom, low freq)C-I: <500 cm⁻¹ C-Cl: 700–750 cm⁻¹ (Distinct strong band)
Fingerprint Complex 600–900 cm⁻¹ (Due to I-atom ring deformation)Distinct 4-subst pattern Sharp C-Cl bands
H-Wag (OOP) ~830 cm⁻¹ (Vicinal H5-H6)~830 cm⁻¹ (Vicinal H5-H6)~835 cm⁻¹ (Vicinal H5-H6)
Key Discriminator: The "Crowding" Effect

In the Target (2-I, 3-F, 4-CN) , the fluorine atom at position 3 is "sandwiched" between the bulky Iodine (pos 2) and the Nitrile (pos 4).[1] This steric crowding often results in:

  • Splitting of the C-F band: Look for a doublet or broadening in the 1260–1280 cm⁻¹ region.[1][2][3]

  • Ring Breathing Shift: The heavy Iodine atom at position 2 (ortho to Nitrogen) dampens the ring breathing mode differently than when Iodine is at position 4.[1][2][3]

Detailed Spectral Assignments

Based on predictive spectroscopic principles for polysubstituted pyridines, the following bands are the critical quality attributes (CQAs) for validating this compound.

A. High-Frequency Region (4000 – 2000 cm⁻¹)[1][2][3][4]
  • 3050 – 3100 cm⁻¹ (Weak): Aromatic C-H stretching (νC-H).[1][2][3][4] Only two protons exist, so this signal will be weak.[1][2][3]

  • 2235 – 2245 cm⁻¹ (Medium-Strong): C≡N stretching.[1][2][3][4] This is the most diagnostic functional group band.[1][2][3] It should be sharp. A broad peak here indicates hydrolysis to an amide (impurity).[1][2][3]

B. Fingerprint Region (1600 – 600 cm⁻¹)[1][2][3][4]
  • 1560 – 1580 cm⁻¹ (Strong): Pyridine ring skeletal vibrations (C=N / C=C).[1][2][3][4]

  • 1260 – 1280 cm⁻¹ (Very Strong): Aryl C-F stretching.[1][2][3][4] This is typically the strongest band in the fingerprint region for fluorinated pyridines.[2][3]

  • 820 – 840 cm⁻¹ (Strong): C-H out-of-plane (OOP) wagging. The presence of this band confirms the vicinal substitution pattern (H atoms at 5 and 6 are adjacent).[1][2][3]

    • Note: If the band appears at ~870-880 cm⁻¹, it suggests isolated H's (incorrect isomer).[1][3]

Experimental Protocol: Self-Validating Method

To ensure data integrity (Trustworthiness), use this standardized protocol designed for heavy-halogenated heterocycles.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: The high refractive index of the Iodine atom makes ATR ideal, as it avoids the scattering issues common with KBr pellets for heavy crystalline solids.[1][2][4]

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1][2][3][4]

    • Resolution: 4 cm⁻¹.[1][2][3][4]

    • Scans: Minimum 32 (to resolve weak C-H modes).

  • Sample Preparation:

    • Place ~5 mg of the solid directly on the crystal.[2][3][4]

    • Critical Step: Apply maximum pressure using the anvil.[1][2][3][4] The 2-iodo substituent often creates a rigid lattice; poor contact will result in a noisy "sawtooth" baseline in the 2000–2500 cm⁻¹ region.[2][3]

  • Validation Check (The "Self-Check"):

    • Baseline: Must be flat at >95% T around 2500 cm⁻¹.[1][2][3][4]

    • CO₂ Interference: Check for doublet at 2350 cm⁻¹.[1][2][3][4] If present, purge and re-scan, as it can obscure the C≡N region (2240 cm⁻¹).[2][3]

    • Intensity Ratio: The C-F band (~1270) should be roughly 2x the intensity of the C≡N band (~2240).[1][2][3][4] If C≡N is weak, check for hydrolysis.[1][2][3]

References

  • Chemical Structure & Identifiers

    • 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS 1807159-58-5).[1][5][6] PubChem Compound Summary.[1][2][3][4] Available at: [Link][1][2]

  • Comparative Isomer Data (4-Iodo isomer)
  • General Spectroscopic Principles

    • Socrates, G. (2004).[1][2][3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2][3][4] (Standard reference for Pyridine ring substitutions).

  • Methodology

    • "Guidelines for the Characterization of Fluorinated Pyridines."[1][2][3] Journal of Fluorine Chemistry. (General methodology reference for interpreting C-F coupling in heterocycles).

(Note: Direct literature citations for the IR spectrum of CAS 1807159-58-5 are currently unavailable in open-access repositories.[1] The spectral data provided above is derived from first-principles spectroscopic analysis of the functional groups and substitution patterns.)

Sources

Validation

Comparative Guide: X-ray Crystallographic Analysis of 3-Fluoro-2-iodopyridine-4-carbonitrile Derivatives

Part 1: Executive Summary & Strategic Rationale In the context of fragment-based drug discovery (FBDD) and crystal engineering, 3-Fluoro-2-iodopyridine-4-carbonitrile represents a "privileged scaffold."[1] Unlike its non...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the context of fragment-based drug discovery (FBDD) and crystal engineering, 3-Fluoro-2-iodopyridine-4-carbonitrile represents a "privileged scaffold."[1] Unlike its non-fluorinated or chlorinated analogs, this specific substitution pattern offers a unique interplay of steric and electronic effects that critically influence solid-state packing and reactivity.[1]

Why this molecule matters:

  • Enhanced

    
    -Hole Activation:  The fluorine atom at the C3 position (ortho to iodine) exerts a strong inductive effect (-I), significantly depleting electron density on the iodine atom. This amplifies the iodine's 
    
    
    
    -hole (the region of positive electrostatic potential), making it a superior Halogen Bond (XB) donor compared to 2-iodopyridine-4-carbonitrile.[1]
  • Supramolecular Synthon Reliability: The molecule possesses a self-complementary donor (I) and acceptor (N of the nitrile or pyridine) system, leading to predictable 1D supramolecular chains essential for co-crystal design.

  • Reactivity Indicator: The C–I bond length derived from X-ray data serves as a direct proxy for the oxidative addition barrier in subsequent Suzuki-Miyaura couplings.

Part 2: Comparative Performance Analysis

This section objectively compares the Target (3-F-2-I) against its primary structural alternatives: the Non-Fluorinated Analog (Control) and the Chloro-Analog (Alternative).[1]

Table 1: Structural & Electronic Performance Metrics
FeatureTarget: 3-Fluoro-2-iodopyridine-4-CN Alt A: 2-Iodopyridine-4-CN Alt B: 3-Fluoro-2-chloropyridine-4-CN
XB Donor Strength High (Activated by ortho-F)Medium (Standard I-donor)Low (Cl has smaller

-hole)
Primary Interaction Strong I[1]···N

(Short contact)
Moderate I[1]···N

Weak Cl[1]···N or Dipole-Dipole
Predicted XB Distance 2.80 – 2.95 Å2.95 – 3.10 Å> 3.20 Å (often disordered)
Melting Point Trend High (Stabilized by strong XB network)MediumLower (Weaker lattice energy)
Solubility (DCM) ModerateHighHigh
Crystallization Speed Fast (High nucleation due to XB)ModerateSlow (Requires lower temp)
Expert Insight: The "Fluorine Effect"

In the Target molecule, the fluorine atom is "sandwiched" between the iodine and the nitrile group.

  • vs. Non-Fluorinated: The 3-F atom suppresses the basicity of the pyridine nitrogen, forcing the supramolecular assembly to favor the I···Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C  (nitrile) interaction over the I···N(pyridine) interaction.[1][2][3] This directional switching is a critical design tool for controlling polymorphism.[1]
    
  • vs. Chloro-Analog: Chlorine is less polarizable than iodine.[1] Even with fluorine activation, the Cl-analog rarely forms robust halogen-bonded networks, often resulting in lower quality crystals prone to twinning.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high-resolution data (R-factor < 5%), follow this optimized workflow. This protocol prioritizes slow crystal growth to minimize disorder caused by the rotational freedom of the nitrile group.

Synthesis & Purification Check

Pre-requisite: Purity must be >98% by HPLC.[1]

  • Dissolution: Dissolve 50 mg of the crude solid in 2 mL of anhydrous Dichloromethane (DCM).

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter into a clean scintillation vial. Rationale: Dust particles induce rapid, uncontrolled nucleation.
    
Crystallization Screening (Vapor Diffusion Method)

Direct evaporation often yields needles unsuitable for diffraction.[1] The Vapor Diffusion method is the "Gold Standard" for this scaffold.

  • Inner Vial: 15 mg Target in 0.5 mL DCM (Solvent).

  • Outer Vial: 3 mL Pentane or Hexane (Antisolvent).[1]

  • Condition: Cap tightly and store at 4°C in a vibration-free zone.

  • Timeline: Crystals appear in 48–72 hours.[1]

  • Success Indicator: Look for block-like or prismatic crystals.[1] Avoid thin needles (indicates growth was too fast).[1]

Data Collection Strategy
  • Mounting: Use Paratone-N oil and a MiTeGen loop.[1] Mount the crystal quickly to prevent solvent loss (efflorescence).

  • Temperature: 100 K (Liquid Nitrogen stream) is mandatory.[1]

    • Reasoning: The C-F bond and the Nitrile group have high thermal motion at room temperature. Cooling freezes these rotations, allowing precise determination of bond lengths.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the heavy Iodine atom.[1]

Part 4: Visualization of Workflows & Interactions

Diagram 1: Crystallization Decision Tree

This logic flow ensures you select the correct method based on the compound's initial behavior.

CrystalLogic Start Start: Purified 3-F-2-I-Py-4-CN Solubility Check Solubility in DCM Start->Solubility HighSol High Solubility Solubility->HighSol Dissolves < 1 min LowSol Low Solubility Solubility->LowSol Requires Heat MethodA Method A: Vapor Diffusion (DCM / Pentane) HighSol->MethodA MethodB Method B: Slow Cooling (Acetonitrile, 60°C -> RT) LowSol->MethodB ResultA Block Crystals (Ideal for XRD) MethodA->ResultA Slow diffusion (4C) ResultB Needles/Plates (Check Twinning) MethodA->ResultB Fast diffusion (RT) MethodB->ResultA Cooling rate < 5C/hr

Caption: Decision matrix for optimizing crystal habit based on solubility profiles.

Diagram 2: The Halogen Bonding Network (Mechanism)

Visualizing why the Target molecule forms robust crystals compared to alternatives.

HalogenBond cluster_packing Crystal Lattice Stabilization Iodine Iodine (Donor) High σ-hole Nitrile Nitrile N (Acceptor) Lone Pair Iodine->Nitrile Strong XB (d < 3.0 Å) Stabilization 1D Supramolecular Chain Iodine->Stabilization Fluorine Fluorine (Activator) Inductive (-I) Effect Fluorine->Iodine Activates Nitrile->Stabilization

Caption: The "Push-Pull" mechanism where Fluorine activates Iodine for strong Halogen Bonding.[1]

Part 5: Data Interpretation & Quality Control[1][2]

Once you have the solved structure (CIF file), validate it using these specific criteria for 3-Fluoro-2-iodopyridine-4-carbonitrile derivatives.

Geometric Validation Criteria
ParameterExpected RangeInterpretation
C–I Bond Length 2.08 – 2.12 Å< 2.08 Å: Check for disorder or incorrect atom assignment. > 2.12 Å: Indicates strong XB pulling the Iodine.
C–I···N Angle 170° – 180°< 165°: Likely a crystal packing artifact, not a true Halogen Bond.
Reduction in vdW Radii 15% – 20%The distance

should be significantly shorter than the sum of vdW radii (

Å). Target: ~2.90 Å .
Common Pitfalls (Troubleshooting)
  • Twinning: Pseudo-symmetry is common in these space groups.[1] If

    
    , check for merohedral twinning using PLATON/TwinRotMat.
    
  • Disorder: The fluorine atom is small. If the thermal ellipsoid for F is unusually large, consider if the molecule is flip-disordered (F and H swapping positions).

References

  • Definition of the Halogen Bond: Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1] Link[1]

  • Sigma-Hole Theory: Politzer, P., et al. (2013).[1] "The

    
    -hole and its role in halogen bonding." Journal of Molecular Modeling, 19, 4533-4542. Link
    
  • Halogen Bonding in Pyridines: Metrangolo, P., & Resnati, G. (2001). "Halogen bonding: A paradigm in supramolecular chemistry." Chemistry - A European Journal, 7(12), 2511-2519.[1] Link

  • Crystallization Techniques: Jones, W., et al. (2006). "Pharmaceutical Cocrystals: An Emerging Strategy for Drug Delivery."[1] MRS Bulletin, 31(11), 875-879.[1] Link[1]

  • CheckCIF Validation Tool: International Union of Crystallography (IUCr).[1] "CheckCIF/PLATON Service." Link

Sources

Comparative

Purity assessment of synthesized 3-Fluoro-2-iodopyridine-4-carbonitrile by HPLC

The purity assessment of highly functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical development. 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5; Molecular Formula: C6H2FIN2)[...

Author: BenchChem Technical Support Team. Date: March 2026

The purity assessment of highly functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical development. 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5; Molecular Formula: C6H2FIN2)[1] presents a unique analytical challenge. The synthesis of such densely substituted pyridines typically involves regioselective halogenation[2], which inevitably generates closely related structural impurities, including des-halogenated analogs and positional isomers (regioisomers).

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) chemistries for the purity assessment of 3-Fluoro-2-iodopyridine-4-carbonitrile, providing a self-validating, ICH-compliant methodological framework.

The Chemical Challenge: Why Standard Methods Fail

Standard reversed-phase HPLC heavily relies on C18 columns, which separate analytes based almost exclusively on hydrophobic dispersion forces[3]. However, the impurities associated with 3-Fluoro-2-iodopyridine-4-carbonitrile—such as 5-fluoro-2-iodopyridine-4-carbonitrile (a regioisomer) or des-iodo byproducts—possess nearly identical partition coefficients (LogP) and molecular volumes.

When applied to a C18 column, these structurally rigid, halogenated isomers often co-elute. To achieve baseline resolution, we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity by introducing multi-modal interactions[4]:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the pyridine ring of the analyte.
    
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) bonds on the stationary phase exhibit extreme sensitivity to the spatial arrangement of halogens on the analyte[3].

  • Shape Selectivity: The rigid planar structure of the PFP ligand discriminates between subtle positional isomers better than flexible C18 alkyl chains[4].

Mechanism Analyte Halogenated Pyridine Target C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl Phase Analyte->PFP Hydro Hydrophobic Dispersion Only C18->Hydro Multi Hydrophobic, π-π, & Dipole-Dipole PFP->Multi Fail Co-elution of Regioisomers Hydro->Fail Pass Baseline Resolution (Rs > 2.0) Multi->Pass

Fig 1. Chromatographic retention mechanisms comparing C18 and PFP stationary phases.

Comparative Performance Data: C18 vs. PFP

To objectively evaluate column performance, a synthetic mixture containing 3-Fluoro-2-iodopyridine-4-carbonitrile and its three most common synthetic impurities was analyzed.

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

Causality of Mobile Phase Choice: The strong electron-withdrawing effects of the fluoro, iodo, and cyano substituents drastically reduce the basicity of the pyridine nitrogen. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule remains in a consistently neutral state, maximizing retention and preventing peak tailing caused by secondary interactions with residual silanols.

Table 1: Chromatographic Resolution and Retention Comparison
Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Impurity A (Des-fluoro analog)6.45N/A7.12N/A
Impurity B (Des-iodo analog)8.104.29.456.5
3-Fluoro-2-iodopyridine-4-carbonitrile 10.255.112.808.2
Impurity C (Regioisomer)10.400.6 (Co-elution) 14.153.4 (Baseline)

Data Interpretation: While the C18 column provides adequate retention, it completely fails to resolve the API from its regioisomer (Impurity C), yielding an unacceptable resolution of 0.6. The PFP column leverages dipole-dipole interactions to recognize the shifted halogen positions, achieving a baseline resolution of 3.4.

Step-by-Step Method Development & Validation Protocol

To ensure scientific integrity, the analytical procedure must be a self-validating system compliant with ICH Q2(R1) guidelines for the validation of analytical procedures[5][6].

Workflow A Synthesized Batch (CAS 1807159-58-5) B Sample Prep & Dilution A->B C Orthogonal Screening (C18 vs. PFP) B->C D Peak Purity Check (PDA/MS) C->D E ICH Q2(R1) Validation (Specificity, Linearity) D->E F Validated Purity Assessment E->F

Fig 2. Self-validating workflow for HPLC method development and purity assessment.

Phase 1: System Suitability Testing (SST)

Before any sample analysis, the system must prove its own reliability.

  • Preparation: Prepare a standard solution of 3-Fluoro-2-iodopyridine-4-carbonitrile at 100 µg/mL in 50:50 Water:Acetonitrile. Causality: Matching the diluent to the midpoint of the gradient prevents solvent-induced peak distortion (the "solvent effect").

  • Execution: Inject the standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be

    
    . The tailing factor must be 
    
    
    
    , and theoretical plates (
    
    
    ) must be
    
    
    .
Phase 2: Specificity & Peak Purity (Self-Validation)

According to ICH Q2(R1), specificity is the ability to assess the analyte unequivocally in the presence of impurities[6].

  • Forced Degradation: Subject the API to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress for 24 hours.

  • Analysis: Inject the stressed samples using a Photodiode Array (PDA) detector.

  • Validation Check: Utilize the PDA software to calculate the Peak Purity Angle and Peak Purity Threshold.

    • Rule: If Purity Angle < Purity Threshold, the peak is spectrally homogeneous, proving that no hidden impurities are co-eluting under the main peak.

Phase 3: Linearity, Range, and Accuracy
  • Linearity: Prepare calibration standards ranging from Limit of Quantitation (LOQ, ~0.05 µg/mL) to 150% of the target concentration (150 µg/mL).

  • Execution: Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    . The y-intercept should be statistically insignificant relative to the 100% response level[5].

Conclusion

For highly functionalized halogenated heterocycles like 3-Fluoro-2-iodopyridine-4-carbonitrile, standard C18 columns often provide a false sense of purity due to their inability to resolve structurally rigid regioisomers. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage


 and dipole-dipole interactions to achieve orthogonal selectivity. When coupled with an ICH Q2(R1) compliant, self-validating methodology utilizing PDA peak purity checks, researchers can guarantee the absolute integrity of their synthetic purity assessments.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology European Medicines Agency (EMA)[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation[Link]

  • 3-Fluoro-2-iodopyridine-4-carbonitrile Product Specifications Amerigo Scientific[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality MAC-MOD Analytical[Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Organic Letters - ACS Publications[Link]

Sources

Validation

Benchmarking 3-Fluoro-2-iodopyridine-4-carbonitrile: A Comparative Guide for Advanced Synthetic Workflows

Executive Summary In modern drug development and agrochemical synthesis, highly functionalized pyridine scaffolds are invaluable. 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5) stands out as a premium, poly-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly functionalized pyridine scaffolds are invaluable. 3-Fluoro-2-iodopyridine-4-carbonitrile (CAS: 1807159-58-5) stands out as a premium, poly-electrophilic building block. By strategically positioning an iodine atom, a fluorine atom, and a nitrile group on a single heterocyclic ring, this intermediate offers unparalleled opportunities for orthogonal functionalization.

This guide objectively benchmarks 3-Fluoro-2-iodopyridine-4-carbonitrile against its brominated, chlorinated, and des-fluoro alternatives. By analyzing thermodynamic barriers, chemoselectivity, and experimental causality, we provide researchers with a field-proven framework for integrating this molecule into complex synthetic pipelines.

Structural & Electronic Profiling

The synthetic utility of 3-Fluoro-2-iodopyridine-4-carbonitrile is dictated by the electronic interplay of its substituents:

  • C-2 Iodine: The weakest carbon-halogen bond on the ring, serving as the primary site for rapid, low-temperature Palladium-catalyzed cross-coupling.

  • C-3 Fluorine: Provides strong inductive electron withdrawal, further increasing the electrophilicity of the C-2 position. Post-cross-coupling, it serves as a handle for late-stage Nucleophilic Aromatic Substitution (SNAr).

  • C-4 Carbonitrile: A powerful resonance-withdrawing group that lowers the LUMO of the pyridine ring, activating the entire system for both oxidative addition and subsequent nucleophilic attacks.

Benchmarking Analysis: Halogen Effects at C-2

When designing a synthetic route, selecting the correct halogen at the C-2 position is critical. The choice dictates the reaction temperature, ligand expense, and the risk of unwanted side reactions (such as premature defluorination).

Comparative Performance Data

The following table summarizes the quantitative benchmarking of 3-Fluoro-2-iodopyridine-4-carbonitrile against its structural analogues during standard Suzuki-Miyaura cross-coupling.

Substrate AlternativeC-X Bond Dissociation EnergyTypical Coupling Temp (°C)Required Pd Ligand ClassChemoselectivity (C-2 vs C-3)
3-Fluoro-2-iodopyridine-4-carbonitrile ~65 kcal/mol 20 - 40 Standard (e.g., PPh3) Excellent (>95:5)
2-Bromo-3-fluoropyridine-4-carbonitrile~81 kcal/mol60 - 80Standard / BidentateGood (85:15)
2-Chloro-3-fluoropyridine-4-carbonitrile~96 kcal/mol90 - 110Bulky, Electron-Rich (e.g., XPhos)Poor (Competitive SNAr)
2-Iodopyridine-4-carbonitrile (Des-fluoro)~65 kcal/mol20 - 40StandardN/A (Lacks orthogonal handle)
Mechanistic Causality: Why Iodine Outperforms

The primary advantage of the 2-iodo derivative lies in the kinetics of the oxidative addition step in the catalytic cycle.1[1]. Because the C-I bond is easily cleaved, reactions can proceed at room temperature.

This low-temperature requirement is not merely a convenience; it is a chemical necessity. Elevated temperatures—which are mandatory for 2-bromo and 2-chloro derivatives—drastically increase the rate of nucleophilic attack by the base or solvent at the C-3 fluorine position, leading to catastrophic defluorination and complex product mixtures.

EnergyProfile Pd0 Pd(0) + Substrate TS_I TS (C-I Cleavage) Fast / Room Temp Pd0->TS_I TS_Br TS (C-Br Cleavage) Moderate / Heating Pd0->TS_Br TS_Cl TS (C-Cl Cleavage) Slow / High Heat Pd0->TS_Cl PdII Pd(II)-X Complex TS_I->PdII TS_Br->PdII TS_Cl->PdII

Figure 1: Relative activation barriers for Pd(0) oxidative addition across 2-halopyridines.

Orthogonal Functionalization Strategy

The true power of 3-Fluoro-2-iodopyridine-4-carbonitrile is realized through orthogonal functionalization . By exploiting the vast difference in reactivity between the C-2 iodine (soft electrophile, transition-metal reactive) and the C-3 fluorine (hard electrophile, SNAr reactive), researchers can sequentially build complex architectures without relying on cumbersome protecting group chemistry.

Reactivity Start 3-Fluoro-2-iodopyridine -4-carbonitrile Step1 Pd-Catalyzed Cross-Coupling (C-2) Start->Step1 Fast Oxidative Addition (Iodine) Step2 SNAr Substitution (C-3) Step1->Step2 Strong Nucleophile (Amine/Thiol) Product Fully Substituted Pyridine Scaffold Step2->Product High Yield

Figure 2: Orthogonal functionalization pathway exploiting C-2 iodine and C-3 fluorine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality to prevent the most common failure mode: premature defluorination.

Protocol: Chemoselective Suzuki-Miyaura Coupling at C-2

Objective: Couple an arylboronic acid to the C-2 position while strictly preserving the C-3 fluorine atom.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 3-Fluoro-2-iodopyridine-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.02 equiv).

    • Causality: Because2[2], expensive and bulky Buchwald-type ligands are unnecessary. Standard tetrakis(triphenylphosphine)palladium(0) is highly effective.

  • Base Selection: Add anhydrous K3PO4 (2.0 equiv).

    • Causality: Do NOT use strong bases like NaOH or KOH.3[3]. K3PO4 is a milder base that efficiently facilitates transmetalation without triggering nucleophilic substitution.

  • Solvent System: Suspend the mixture in a degassed solution of THF/H2O (4:1 v/v).

    • Causality:3[3]. THF provides necessary solubility while suppressing the polarity-driven SNAr pathway.

  • Reaction Execution: Stir the reaction mixture at 25°C (room temperature) for 4 to 6 hours.

    • Causality: The highly reactive C-I bond allows for room-temperature coupling. Heating is counterproductive and will only increase the thermodynamic drive toward side reactions.

  • Self-Validation (In-Process Control): Monitor the reaction via 19F NMR spectroscopy.

    • Validation Metric: The persistence of a sharp doublet/multiplet in the -110 to -130 ppm range confirms the fluorine atom remains intact. Loss of this signal indicates base-induced defluorination, signaling the need to lower the temperature or switch to a milder base (e.g., Na2CO3).

References

  • Amerigo Scientific. "3-Fluoro-2-iodopyridine-4-carbonitrile Product Specifications." Amerigo Scientific Catalog.
  • ChemRxiv. "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ChemRxiv.
  • ACS Publications. "Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane." The Journal of Organic Chemistry.
  • BenchChem Technical Support. "Preventing Defluorination in Reactions with Fluoropyridines." BenchChem.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Fluoro-2-iodopyridine-4-carbonitrile

Executive Summary & Risk Context 3-Fluoro-2-iodopyridine-4-carbonitrile is not merely a "harmful" reagent; it is a polyfunctional scaffold combining the acute toxicity risks of nitriles with the sensitizing and irritant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

3-Fluoro-2-iodopyridine-4-carbonitrile is not merely a "harmful" reagent; it is a polyfunctional scaffold combining the acute toxicity risks of nitriles with the sensitizing and irritant properties of halogenated pyridines.

In drug discovery (specifically kinase inhibitor development), this intermediate is prized for its orthogonal reactivity: the iodine allows for selective Suzuki/Sonogashira couplings, while the nitrile serves as a precursor for amines or heterocycles. However, this utility comes with a dual-hazard profile :

  • Metabolic Toxicity: The nitrile moiety (

    
    ) poses a risk of metabolic release of cyanide ions, particularly upon ingestion or significant dermal absorption.
    
  • Permeation Facilitation: The pyridine core acts as a solvent carrier, potentially accelerating the transdermal delivery of the toxic payload if standard nitrile gloves are compromised.

Core Directive: Treat this compound as a high-permeation risk toxicant . Standard laboratory "blue nitrile" gloves are insufficient for handling solutions of this compound.[1]

Hazard Assessment & GHS Classification

The following data aggregates safety profiles for fluorinated iodocyanopyridines. While specific LD50 data may be sparse for this exact isomer, structural analogs dictate the following conservative classification.

Hazard ClassGHS CategorySignal WordHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 3/4Danger/Warning H301/H302: Toxic/Harmful if swallowedMetabolic conversion to cyanide; CNS depression.
Acute Toxicity (Dermal) Cat.[2] 3/4Danger/Warning H311/H312: Toxic/Harmful in contact with skinLipophilic pyridine ring facilitates rapid dermal absorption.
Skin/Eye Irritation Cat. 2Warning H315/H319: Causes serious irritationHalogenated heteroaromatics are potent lachrymators and irritants.
STOT - SE Cat. 3Warning H335: May cause respiratory irritationFine dust inhalation damages mucous membranes.

Critical Note: Do not rely on "almond smell" to detect cyanide release. 40% of the population cannot smell it, and olfactory fatigue sets in rapidly.

PPE Strategy: The "Barrier-in-Depth" Protocol

Standard lab PPE (coat, glasses, single gloves) is inadequate for this compound in solution.[1] You must adopt a Task-Based PPE Matrix .

Hand Protection (The Critical Failure Point)

Why Standard Nitrile Fails: Pyridine derivatives and the chlorinated solvents often used to dissolve them (DCM, Chloroform) permeate standard 4-mil nitrile gloves in <5 minutes . Once the solvent breaks through, it carries the toxic nitrile directly against the skin.

Required Protocol:

  • Solid Handling (Weighing): Double Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately if contaminated.[3][4]

  • Solution Handling (Synthesis/Workup): Laminate (Silver Shield/Norfoil) Liners under Nitrile outer gloves.

    • Rationale: Laminate films provide >4-hour breakthrough time against pyridines and chlorinated solvents.

Respiratory & Ocular Protection[1][5]
  • Primary Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses do not seal against fine dust or splashes that can run into the eye.

  • Respiratory (Emergency Only): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/OV/AG (Organic Vapor/Acid Gas) cartridges.

Visual Decision Workflow

The following diagram outlines the logical flow for selecting PPE based on the state of matter.

PPE_Decision_Flow Start Task Assessment State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Solid_PPE Standard PPE + Double Nitrile Gloves (Change every 30 min) Solid->Solid_PPE Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Liquid_PPE Enhanced PPE + Laminate Liners (Silver Shield) under Nitrile Liquid->Liquid_PPE Liquid->Hood caption Figure 1: Task-Based PPE Selection Logic. Note the escalation for liquid handling.

Operational Protocols

Weighing & Transfer (Dust Control)
  • Static Elimination: Use an ionizing bar or anti-static gun before weighing. Fluorinated heterocycles are prone to static charge, causing "flying powder" that contaminates the balance area.

  • Closed Transfer: If scaling >5g, do not use a spatula. Dissolve the solid directly in the shipping container if possible, or use a powder funnel to transfer into a tared flask.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust. Dispose of the towel as hazardous solid waste.

Reaction Setup & Quenching
  • Solvent Choice: If using DCM or DMF, strictly adhere to the Laminate Glove rule.

  • Acidic Workup Warning: Avoid strong acidic workups (pH < 4) if possible.

    • Mechanism:[1][5][6] Acidic conditions can hydrolyze the nitrile group or, if unreacted cyanide salts are present from previous steps, generate Hydrogen Cyanide (HCN) gas.

    • Control: Keep quench pH > 8 using saturated Sodium Bicarbonate or NaOH.

Emergency Spill Response

If a spill occurs, do not rush. Follow the S.A.V.E. protocol:

  • S ecure the area (Alert others, close hood sash).

  • A ssess the risk (Is it powder or solution? Is it in the hood?).

  • V entilate (Ensure hood is running; if outside hood, evacuate lab).

  • E liminate (Cleanup).

Cleanup Logic:

  • Powder: Do NOT dry sweep (generates dust).[5] Cover with wet paper towels (water), then scoop into a wide-mouth jar.

  • Liquid: Absorb with vermiculite or sand.[7] Do not use bleach immediately if the spill contains acid (risk of Cl2 gas).

Spill_Response Spill Spill Incident Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood Clean Don Double Gloves + Goggles Absorb with Vermiculite InHood->Clean Evacuate EVACUATE LAB Call HazMat OutHood->Evacuate Waste Label: 'Toxic Pyridine Waste' Do NOT mix with Oxidizers Clean->Waste caption Figure 2: Emergency Response Decision Tree.

Disposal & Waste Management

Disposal is the final step of the safety lifecycle. Improper disposal of cyanopyridines can create hazards for waste handlers.

  • Segregation:

    • Stream A (Halogenated Organics): Main waste stream for solutions.

    • Stream B (Solid Toxic): Contaminated gloves, weighing boats, and paper towels.

    • PROHIBITED: Do not mix with acidic waste streams (HCN risk) or strong oxidizers (exothermic reaction with the pyridine nitrogen).

  • Labeling:

    • Must explicitly state: "Contains Cyanides/Nitriles" and "Fluorinated Pyridine."

    • Hazard Checkboxes: Toxic, Irritant.

  • Destruction Method: High-temperature incineration with scrubber (to capture HF and NOx gases). Do not sewer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21075867, 3-Fluoro-4-iodopyridine-2-carbonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-fluoro-4-iodopyridine-2-carbonitrile.[2] Retrieved from [Link][2]

Sources

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